molecular formula C7H10BNO2 B578006 (2-Ethylpyridin-3-yl)boronic acid CAS No. 1310384-02-1

(2-Ethylpyridin-3-yl)boronic acid

Cat. No.: B578006
CAS No.: 1310384-02-1
M. Wt: 150.972
InChI Key: XHYBEDDNBACEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylpyridin-3-yl)boronic acid ( 1310384-02-1) is an organoboron compound serving as a versatile building block in organic synthesis and medicinal chemistry research . This aryl boronic acid, with its pyridine and ethyl substituents, is primarily used as a critical intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . Boronic acids like this one are valued in drug discovery for their ability to act as reversible covalent inhibitors, often targeting catalytic serine residues in enzymes . This mechanism is exemplified by FDA-approved boronic acid drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The unique electronic properties of the boronic acid functional group allow it to form reversible complexes with nucleophiles, making it a valuable pharmacophore in the design of enzyme inhibitors for therapeutic applications . Beyond pharmaceuticals, boronic acids also show growing potential in agrochemical research for developing new fungicides and plant resistance inducers . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-ethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYBEDDNBACEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694478
Record name (2-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-02-1
Record name (2-Ethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound that serves as a versatile building block in modern organic synthesis. As a member of the boronic acid class, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes a detailed experimental protocol for its application in Suzuki-Miyaura coupling and visual diagrams illustrating key synthetic and mechanistic pathways relevant to its use in research and development.

Core Chemical and Physical Properties

This compound is a functionalized pyridine derivative. While specific experimental data for this exact isomer can be limited in public literature, the general properties are consistent with other pyridinylboronic acids. Boronic acids are known to be solids with high melting points and are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[1]

PropertyData
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol [2]
Appearance Typically a white to off-white powder.[3]
CAS Number 904333-87-7
General Solubility Sparingly soluble in water; soluble in organic solvents like dioxane and THF.
Stability 2-Pyridinylboronic acids can be unstable and prone to protodeboronation. Stability is often improved by conversion to their corresponding boronate esters (e.g., pinacol esters).

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethyl group protons (a quartet and a triplet), and distinct aromatic protons of the pyridine ring. The B(OH)₂ protons are often broad and may exchange with solvent.
¹³C NMR Resonances for the two carbons of the ethyl group and the five carbons of the pyridine ring. The carbon atom bonded to boron (C-B) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[4]
¹¹B NMR A single, broad resonance characteristic of a trigonal boronic acid. The chemical shift provides insight into the electronic environment of the boron atom.[5]
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the calculated molecular weight.

Synthesis and Reactivity

Synthesis

The synthesis of pyridinylboronic acids can be achieved through several established methods. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis.[6][7]

A general workflow for the synthesis is illustrated below. This typically starts with a halogenated pyridine, such as 3-bromo-2-ethylpyridine.

Synthesis_Workflow Start 3-Bromo-2-ethylpyridine Organometallic Organolithium or Grignard Reagent Start->Organometallic  Lithium-Halogen Exchange  (e.g., n-BuLi, -78 °C) BorateEster Boronic Ester Intermediate Organometallic->BorateEster  Quench with  Trialkyl Borate  (e.g., B(OiPr)₃) FinalProduct This compound BorateEster->FinalProduct  Acidic Hydrolysis  (e.g., HCl or H₂SO₄) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Transmetal R¹-Pd(II)-R² (Transmetalation) OxAdd->Transmetal Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Base_effect Base Base (e.g., Na₂CO₃) Base->Base_effect Base_effect->Transmetal Boronic_Acid_Applications cluster_0 Starting Materials cluster_1 Core Intermediate cluster_2 Key Chemical Transformation cluster_3 Final Applications ArylHalide Aryl/Heteroaryl Halides Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) ArylHalide->Coupling BoronicAcid This compound BoronicAcid->Coupling Pharma Pharmaceuticals Coupling->Pharma Agro Agrochemicals Coupling->Agro Materials Organic Materials Coupling->Materials

References

(2-Ethylpyridin-3-yl)boronic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Ethylpyridin-3-yl)boronic acid

Introduction

This compound is a valuable heterocyclic organoboron compound, widely utilized as a key building block in synthetic organic chemistry. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds. This makes it an essential reagent for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the pyridine moiety is a common structural motif in pharmacologically active compounds and functional materials. This guide provides a detailed overview of the primary synthetic methodologies for preparing this compound, complete with experimental protocols, comparative data, and reaction pathway diagrams.

Core Synthetic Strategies

The synthesis of pyridinylboronic acids, including the 2-ethyl-3-yl derivative, predominantly relies on a few robust strategies. These methods typically involve the introduction of a boron moiety onto a pre-functionalized pyridine ring. The most common and effective approaches are:

  • Lithiation-Borylation via Halogen-Metal Exchange: This classic method involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a borate ester.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This approach utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1]

  • Iridium-Catalyzed C-H Borylation: A more direct method that involves the direct functionalization of a C-H bond on the pyridine ring, although regioselectivity can be a challenge.[2][3]

This guide will focus on the first two methods, as they offer the most reliable and regioselective routes to the desired 3-pyridyl isomer.

Method 1: Lithiation-Borylation of 3-Halo-2-ethylpyridine

The halogen-metal exchange followed by borylation is a fundamental and widely used technique for preparing pyridinylboronic acids. The process begins with a 3-halo-2-ethylpyridine (typically bromo or chloro) which undergoes a lithium-halogen exchange at very low temperatures. The resulting highly reactive 2-ethyl-3-lithiopyridine is then trapped in situ with a trialkyl borate, which upon acidic workup, yields the target boronic acid. A revised "in-situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and borate ester, often provides higher yields by minimizing side reactions.[4]

Reaction Pathway

G cluster_start Starting Material cluster_reagents1 Reagents cluster_product Product Start 3-Bromo-2-ethylpyridine Reagent1 1. n-BuLi, B(O-iPr)₃ THF/Toluene, -40°C 2. HCl (aq) Start->Reagent1 Lithiation- Borylation Product This compound Reagent1->Product

Caption: Lithiation-Borylation pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid.[4][5]

  • Apparatus Setup: A 1-liter, three-necked flask is equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet. The system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: The flask is charged with anhydrous toluene (320 mL), anhydrous tetrahydrofuran (THF, 80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromo-2-ethylpyridine (200 mmol).

  • Cooling: The reaction mixture is cooled to -40°C using a dry ice/acetone bath.

  • Lithiation and Borylation: A solution of n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) is added dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained at or below -40°C.

  • Quenching and Work-up: After stirring for an additional 30 minutes at -40°C, the reaction is quenched by the slow addition of 2 M aqueous HCl (240 mL). The mixture is allowed to warm to room temperature.

  • Phase Separation: The organic layer is separated, and the aqueous layer is washed with ethyl acetate (2 x 100 mL). The pH of the aqueous layer is then carefully adjusted to 7.2 using aqueous NaOH.

  • Extraction: The aqueous phase is extracted with a 4:1 mixture of chloroform/isopropanol (5 x 150 mL).

  • Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which often exists as the boroxine trimer.

  • Purification (Optional): The crude boronic acid can be converted to its pinacol ester for easier handling and purification. The crude material is refluxed with pinacol in toluene using a Dean-Stark trap.[4] After removal of the solvent, the resulting solid ester can be purified by column chromatography or recrystallization.

Method 2: Palladium-Catalyzed Miyaura Borylation

Palladium-catalyzed cross-coupling of halopyridines with diboron reagents is a powerful and versatile method that often shows excellent functional group tolerance. This reaction, commonly known as Miyaura borylation, typically employs a palladium catalyst with a suitable phosphine ligand, a base, and a diboron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄).[1][6] The reaction directly yields the boronate ester, which can be hydrolyzed to the boronic acid if desired.

Reaction Pathway

G cluster_start Starting Material cluster_reagents1 Reagents cluster_product Product Start 3-Bromo-2-ethylpyridine Reagent1 Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂, KOAc Dioxane, 80°C Start->Reagent1 Miyaura Borylation Product 2-(2-Ethylpyridin-3-yl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane Reagent1->Product

Caption: Miyaura Borylation pathway to the pinacol ester of the target acid.

Detailed Experimental Protocol

This protocol is based on general procedures for the Miyaura borylation of heteroaryl halides.[7]

  • Apparatus Setup: A Schlenk flask is charged with a magnetic stir bar, oven-dried, and allowed to cool under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with 3-bromo-2-ethylpyridine (10 mmol), bis(pinacolato)diboron (12 mmol), potassium acetate (KOAc, 30 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.3 mmol, 3 mol%).

  • Solvent Addition: Anhydrous and degassed 1,4-dioxane (50 mL) is added via syringe.

  • Reaction: The mixture is heated to 80-90°C and stirred under a nitrogen atmosphere for 8-16 hours. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • Extraction: The filtrate is transferred to a separatory funnel and washed with water and then with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, the pinacol boronate ester, is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

  • Hydrolysis (Optional): The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether, followed by extraction and isolation.

Data Summary and Comparison

The choice of synthetic method often depends on factors such as substrate availability, functional group tolerance, scalability, and cost. Below is a summary of typical quantitative data for the described methods.

ParameterMethod 1: Lithiation-BorylationMethod 2: Miyaura Borylation
Starting Material 3-Bromo-2-ethylpyridine3-Bromo-2-ethylpyridine
Key Reagents n-BuLi, B(O-iPr)₃B₂pin₂, Pd(dppf)Cl₂, KOAc
Temperature -78°C to -40°C80 - 90°C
Solvent THF / Toluene1,4-Dioxane / DMSO
Typical Yield 65 - 85%70 - 90%
Key Advantages Cost-effective reagents, well-established.High functional group tolerance, milder conditions (avoids cryogenics).
Key Disadvantages Requires cryogenic temperatures, sensitive to moisture and functional groups.Higher cost of catalyst and diboron reagent, potential for metal contamination.

Conclusion

The synthesis of this compound can be reliably achieved through several well-documented strategies. The Lithiation-Borylation method is a cost-effective and high-yielding approach, though it requires stringent anhydrous and cryogenic conditions, limiting its functional group compatibility.[4] In contrast, the Palladium-Catalyzed Miyaura Borylation offers a more versatile and user-friendly alternative with excellent functional group tolerance, albeit at a higher reagent cost.[7] The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the chemical nature of the starting materials.

References

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1001907-69-2

Synonyms: (6-Ethylpyridin-3-yl)boronic acid

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The pyridine moiety introduces a nitrogen atom, which can modulate the physicochemical properties of a molecule, such as solubility and basicity, and can also participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific parameters such as pKa and detailed solubility may require experimental determination.

PropertyValueReference
CAS Number 1001907-69-2[1]
Molecular Formula C₇H₁₀BNO₂[1]
Molecular Weight 150.97 g/mol [1]
Appearance White to off-white solidGeneral observation from suppliers
Purity Typically ≥97%[1]
Boiling Point 298.914 °C at 760 mmHg (Predicted)[2]
Flash Point 134.579 °C (Predicted)[2]
Storage 2-8 °C, under inert atmosphere[1]

Stability and Storage:

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation, especially under acidic or basic conditions. It is recommended to store this compound in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to maintain its stability and reactivity.

Synthesis

General Synthetic Workflow for Pyridinyl Boronic Acids

The synthesis of pyridinyl boronic acids can be achieved through a halogen-metal exchange followed by borylation.

G start Start with a 2-Ethyl-3-halopyridine (e.g., 3-bromo-2-ethylpyridine) lithiation Halogen-Metal Exchange (e.g., n-BuLi or i-PrMgCl) in an ethereal solvent (e.g., THF, Et2O) at low temperature (e.g., -78 °C) start->lithiation borylation Borylation Quench with a trialkyl borate (e.g., B(OiPr)3 or B(OMe)3) lithiation->borylation hydrolysis Acidic Workup (e.g., aq. HCl) to hydrolyze the boronate ester borylation->hydrolysis product This compound hydrolysis->product

General synthesis of pyridinyl boronic acids.
Experimental Protocol: Synthesis of a Structurally Similar Compound (6-Methylpyridine-3-boronic Acid)

A detailed protocol for the synthesis of the analogous 6-methylpyridine-3-boronic acid has been reported and can be adapted for the synthesis of the title compound.[3]

Materials:

  • 5-Bromo-2-methylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Acetonitrile

Procedure:

  • A solution of 5-bromo-2-methylpyridine in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the halogen-metal exchange to occur.

  • Triisopropyl borate is then added to the reaction mixture, and it is allowed to slowly warm to room temperature.

  • The reaction is quenched by the addition of aqueous HCl.

  • The pH of the aqueous layer is adjusted to isoelectric point (around pH 7) with NaOH to precipitate the boronic acid.

  • The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as acetonitrile.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds.

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition with Aryl/Heteroaryl Halide (R¹-X) pd0->ox_add pd_complex R¹-Pd(II)-X Complex ox_add->pd_complex transmetal Transmetalation with Boronic Acid (R²-B(OH)₂) and Base pd_complex->transmetal pd_r1r2 R¹-Pd(II)-R² Complex transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 Regeneration of Pd(0) product Coupled Product (R¹-R²) red_elim->product

The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • Degassed solvent is added to the reaction mixture.

  • The reaction is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Relevance in Drug Discovery and Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry.[4] The boron atom can act as a transition state analog inhibitor of certain enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue.[5]

While there is no specific publicly available data on the biological activity or enzyme inhibition profile of this compound itself, its structural motifs are present in molecules with known biological activities. For instance, pyridinyl boronic acids are used in the synthesis of inhibitors for various kinases and other enzymes.[3]

Potential as an Enzyme Inhibitor

The boronic acid functional group is a known pharmacophore that can reversibly inhibit serine proteases. The mechanism involves the formation of a tetrahedral intermediate with the active site serine residue, mimicking the transition state of peptide bond hydrolysis.

G enzyme Serine Protease Active Site (with Ser-OH) interaction Nucleophilic attack by Serine hydroxyl group enzyme->interaction boronic_acid This compound R-B(OH)₂ boronic_acid->interaction tetrahedral_complex Reversible Tetrahedral Complex (Enzyme-Inhibitor Adduct) interaction->tetrahedral_complex

Inhibition of a serine protease by a boronic acid.

Researchers in drug development can utilize this compound as a starting point for the design and synthesis of novel enzyme inhibitors. The ethylpyridine moiety can be tailored to interact with specific pockets within the enzyme's active site, potentially leading to potent and selective inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its relevance to the pharmaceutical industry is underscored by the prevalence of biaryl and heteroaryl-aryl motifs in many drug molecules. Furthermore, the inherent ability of the boronic acid functional group to interact with enzymatic targets presents an exciting avenue for the discovery of novel therapeutics. This technical guide provides a foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic and drug discovery endeavors. Further experimental investigation into its specific physical properties and biological activities is warranted to fully unlock its potential.

References

An In-depth Technical Guide to (2-Ethylpyridin-3-yl)boronic acid: Molecular Structure and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic methodologies related to (2-Ethylpyridin-3-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this compound and its role in significant organic reactions, supported by detailed experimental protocols and data visualizations.

Core Molecular Properties

This compound is a heterocyclic organoboron compound featuring a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid functional group at the 3-position. This arrangement of functional groups imparts specific chemical properties that are of significant interest in synthetic chemistry.

Structural and Physicochemical Data

The key quantitative data for this compound and its more stable pinacol ester derivative are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1310384-02-1[1]
Molecular Formula C₇H₁₀BNO₂[1]
Molecular Weight 150.97 g/mol [1]
Canonical SMILES CCC1=C(C=CN=C1)B(O)O[1]
InChIKey XHYBEDDNBACEEH-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of 2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester)

PropertyValueSource
CAS Number 1494670-02-8[2]
Molecular Formula C₁₃H₂₀BNO₂[2]
Molecular Weight 233.11 g/mol [2]
SMILES CCC1=C(C=CC=N1)B2OC(C)(C)C(C)(C)O2[2]
Purity ≥98%[2]
Storage Sealed in dry, 2-8°C[2]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids can be challenging due to the electron-deficient nature of the pyridine ring and the potential for protodeboronation, especially for 2-pyridinylboronic acids.[3] However, several synthetic strategies have been developed to overcome these issues.[4]

General Synthetic Approach: Halogen-Metal Exchange followed by Borylation

A common and effective method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by quenching with a trialkyl borate.[5] For the synthesis of this compound, the starting material would be 3-bromo-2-ethylpyridine.

Experimental Protocol: Synthesis of this compound via Lithiation

  • Materials:

    • 3-Bromo-2-ethylpyridine

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas (for inert atmosphere)

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-2-ethylpyridine and anhydrous THF under an inert atmosphere.

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

    • n-Butyllithium is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

    • Triisopropyl borate is then added dropwise, ensuring the temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

    • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates the general workflow for this synthesis.

G Synthesis Workflow for this compound start Start: 3-Bromo-2-ethylpyridine in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Add n-Butyllithium (Lithiation) step1->step2 step3 Add Triisopropyl borate (Borylation) step2->step3 step4 Warm to Room Temperature step3->step4 step5 Quench with 1 M HCl step4->step5 step6 Aqueous Workup (Extraction with Diethyl Ether) step5->step6 step7 Drying and Concentration step6->step7 end Product: this compound step7->end

A typical synthetic workflow for this compound.

Spectroscopic Analysis

Characterization of boronic acids often requires specific analytical techniques due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are standard methods for structural elucidation. For boronic acids, ¹¹B NMR spectroscopy is also a powerful tool to distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester.[6][7] To overcome issues with oligomerization in NMR, samples can be prepared in deuterated methanol or water, which helps to break up the boroxine trimers.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify key functional groups. Characteristic absorbances for boronic acids include O-H stretching (around 3300 cm⁻¹) and B-O stretching (around 1350 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry of boronic acids can be complicated by their dehydration to form boroxines.[10] Techniques like electrospray ionization (ESI-MS) can be used, often showing adducts with solvents or the formation of boroxine ions.[11][12] Derivatization, for instance, through silylation for Gas Chromatography-Mass Spectrometry (GC-MS), can provide clearer results.[10][13]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[14][15][16] Pyridinylboronic acids are crucial reagents for introducing pyridine moieties into complex molecules, a common strategy in the development of pharmaceuticals and functional materials.[16]

The general catalytic cycle of the Suzuki-Miyaura coupling is depicted below.

G Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd_intermediate1 R'-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R-B(OH)₂) + Base pd_intermediate1->transmetalation pd_intermediate2 R'-Pd(II)L_n-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product

The Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromoanisole)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • 2 M Sodium carbonate (Na₂CO₃) solution

    • 1,4-Dioxane

    • Argon or Nitrogen gas

  • Procedure:

    • A Schlenk flask is charged with this compound, the aryl bromide, palladium(II) acetate, and triphenylphosphine.

    • The flask is evacuated and backfilled with an inert gas three times.

    • 1,4-Dioxane and the 2 M sodium carbonate solution are added.

    • The reaction mixture is heated to 90-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the desired biaryl product.

Conclusion

This compound is a key synthetic intermediate with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Understanding its molecular structure, properties, and reactivity is crucial for its effective application. This guide has provided a detailed overview of these aspects, including practical experimental protocols and illustrative diagrams to aid researchers in their work with this versatile compound.

References

(2-Ethylpyridin-3-yl)boronic acid stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (2-Ethylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in synthetic chemistry, particularly valued in the development of novel pharmaceutical compounds. As with all boronic acids, its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the stability profile, primary degradation pathways, and recommended storage and handling procedures for this compound. The information is synthesized from published literature on pyridinylboronic acids and general principles of boronic acid chemistry, providing a framework for ensuring the integrity of this reagent in research and development settings. While specific quantitative kinetic data for this compound is not extensively available, this guide establishes a foundation for its practical use based on data from closely related analogues.

Introduction to this compound Stability

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. They are prized for their versatility in reactions like the Suzuki-Miyaura coupling. However, the vacant p-orbital on the sp²-hybridized boron atom renders them susceptible to certain degradation pathways.

The stability of pyridinylboronic acids is highly dependent on the position of the boronic acid group on the pyridine ring. Generally, 3-pyridinylboronic acids, such as the title compound, exhibit good stability, in stark contrast to many 2-pyridinylboronic acids which are often unstable and prone to rapid protodeboronation.[1] Studies on the protodeboronation kinetics of various heteroaromatic boronic acids have shown that 3- and 4-pyridyl boronic acids undergo this degradation very slowly.[2][3][4]

Primary Degradation Pathways

Two principal degradation pathways must be considered when handling and storing this compound: dehydration to form boroxines and protodeboronation. Oxidative degradation is also a concern for boronic acids in general.

Dehydration and Boroxine Formation

The most common transformation for boronic acids upon storage is the reversible loss of water to form a cyclic trimeric anhydride, known as a boroxine.[5][6][7] This is an equilibrium process, and the boronic acid can often be regenerated by dissolving the boroxine in a suitable solvent in the presence of water. However, the formation of boroxines can affect the stoichiometry of reactions if not accounted for.

Caption: Reversible dehydration of boronic acid to form a cyclic boroxine.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[8] This irreversible degradation is a significant issue for many heteroaromatic boronic acids, particularly those where the boron is adjacent to the heteroatom, as in 2-pyridyl boronic acids.[1] For 3-pyridinylboronic acids, this process is substantially slower. The reaction is pH-dependent and can be catalyzed by both acids and bases.[2][3][4][8]

Protodeboronation start This compound product 2-Ethylpyridine start->product Protodeboronation proton H⁺ Source (e.g., H₂O, Acid, Base) proton->product byproduct B(OH)₃

Caption: Protodeboronation pathway leading to the loss of the boronic acid group.

Stability Profile: Influencing Factors

The stability of this compound is influenced by several environmental factors.

FactorEffect on StabilityRationaleMitigation Strategy
Moisture/Humidity High Risk Promotes dehydration to boroxine and can facilitate hydrolysis/protodeboronation.[5][6]Store in a tightly sealed container in a desiccator or under a dry, inert atmosphere (e.g., Argon, Nitrogen).[9]
Oxygen Moderate Risk The carbon-boron bond is susceptible to oxidative cleavage, especially in solution and at elevated temperatures.[10][11]Store under an inert atmosphere. Use degassed solvents for reactions.
Temperature Moderate Risk Elevated temperatures accelerate degradation pathways, particularly dehydration to boroxine.Recommended storage is refrigerated at 2-8°C.[12][13][14] Avoid prolonged exposure to high temperatures.
Light Low to Moderate Risk While less documented for this specific compound, photolytic degradation can occur in some organic molecules.Store in an opaque or amber vial to protect from light.
pH Moderate Risk Stability is pH-dependent. Protodeboronation can be accelerated under certain acidic or basic conditions.[2][3][4]Maintain neutral pH where possible. Buffer solutions if necessary for specific applications.

A semi-quantitative kinetic study on various heteroaromatic boronic acids provides valuable context for the stability of the 3-pyridinyl scaffold:

Compound ClassTest ConditionsObserved Half-Life (t₀.₅)Reference
3- and 4-Pyridyl Boronic Acids pH 12, 70 °C> 1 week[3][4]
2-Pyridyl Boronic Acid pH 7, 70 °C≈ 25-50 seconds[3][4]

This data strongly supports the high intrinsic stability of the 3-pyridinylboronic acid scaffold against protodeboronation compared to its 2-pyridinyl isomer.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the quality and reactivity of this compound.

Storage
  • Temperature: Store refrigerated at 2-8°C for long-term stability.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.

  • Container: Use a tightly sealed, opaque or amber glass vial to protect from moisture, oxygen, and light.

  • Environment: Keep in a well-ventilated, dry area away from incompatible substances like strong oxidizing agents.[15]

Handling
  • Inert Atmosphere: For maximum integrity, handle the solid in a glove box or under a positive pressure of inert gas.

  • Weighing: If a glove box is unavailable, weigh the compound quickly in a low-humidity environment and reseal the container promptly.

  • Solvent Preparation: Use anhydrous solvents for preparing solutions. Solvents should be degassed to remove dissolved oxygen before use in sensitive reactions.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

Storage_Workflow cluster_receive Receiving and Initial Storage cluster_handling Handling for Use cluster_decision Environment Check Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C Under Inert Gas In Dark Inspect->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Transfer Transfer Under Inert Atmosphere (e.g., Glovebox) Equilibrate->Transfer Glovebox_Check Glovebox Available? Equilibrate->Glovebox_Check Weigh Weigh Quickly Transfer->Weigh Reseal Tightly Reseal Container Purge with Inert Gas Weigh->Reseal Reseal->Store Return to Storage Glovebox_Check->Transfer Yes Glovebox_Check->Weigh No

Caption: Recommended workflow for the storage and handling of the boronic acid.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[16][17] The goal is to achieve approximately 5-20% degradation to identify potential degradants.[18]

Objective

To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

Materials and Equipment
  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 Reverse-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter, calibrated oven, photostability chamber

General Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: Expose the stock solution to the following conditions. A control sample (unstressed stock solution) should be analyzed concurrently.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.[16]

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[16]

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for a specified time.[16][18]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Also, heat the stock solution under reflux.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Analyze all stressed samples, along with a control, by a developed reverse-phase HPLC method. A gradient method is often required to separate the parent compound from all degradants.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 5-10% B, ramp to 95% B over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax of the compound).

      • Column Temperature: 30°C

  • Data Evaluation:

    • Assess the chromatograms for new peaks corresponding to degradation products.

    • Calculate the percentage degradation of the parent compound.

    • Evaluate the peak purity of the parent peak in the stressed samples to ensure the method is "stability-indicating."

Conclusion

This compound is a relatively stable heteroaromatic boronic acid, particularly when compared to its 2-pyridinyl isomers. Its primary stability concerns are dehydration to boroxines and, to a lesser extent, protodeboronation and oxidation. By implementing rigorous storage and handling protocols—specifically, by controlling exposure to moisture, oxygen, and elevated temperatures—the integrity of the reagent can be effectively maintained. For critical applications in drug development, conducting a formal forced degradation study is strongly recommended to fully characterize its stability profile and validate analytical methods for its quality control.

References

Spectroscopic Characterization of (2-Ethylpyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The boronic acid functional group also presents opportunities for designing targeted therapeutics and chemical sensors. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited public availability of experimental spectra for this compound, the following tables summarize the expected quantitative data based on its chemical structure and known spectral data for analogous compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.5 - 8.7d1HH6 (Pyridine)Expected to be the most downfield pyridine proton due to proximity to nitrogen and the boronic acid group.
~7.8 - 8.0d1HH4 (Pyridine)Influenced by the ethyl and boronic acid groups.
~7.2 - 7.4dd1HH5 (Pyridine)Coupling to both H4 and H6.
~4.0 - 6.0 (broad)s (br)2HB(OH)₂Chemical shift and broadness are highly dependent on concentration, solvent, and water content. May exchange with D₂O.
~2.8 - 3.0q2H-CH₂-CH₃Quartet due to coupling with the methyl protons.
~1.2 - 1.4t3H-CH₂-CH₃Triplet due to coupling with the methylene protons.
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentNotes
~160 - 165C2 (Pyridine)Carbon bearing the ethyl group.
~145 - 150C6 (Pyridine)Carbon adjacent to the nitrogen.
~138 - 142C4 (Pyridine)
~122 - 126C5 (Pyridine)
Not observed or broadC3 (Pyridine)The carbon attached to the boron atom often shows a very broad signal or is not observed due to quadrupolar relaxation of boron.
~25 - 30-CH₂-CH₃
~13 - 16-CH₂-CH₃
Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3600 - 3200Strong, BroadO-H stretchCharacteristic of the boronic acid -OH groups, often involved in hydrogen bonding.
~3100 - 3000MediumAromatic C-H stretchPyridine ring C-H vibrations.
~2980 - 2850MediumAliphatic C-H stretchEthyl group C-H vibrations.
~1600 - 1550MediumC=N, C=C stretchPyridine ring vibrations.
~1400 - 1300StrongB-O stretchA characteristic and strong absorption for boronic acids.
~1200 - 1100MediumB-C stretchVibration of the bond between the boron atom and the pyridine ring.
~1000 - 950MediumO-H bendOut-of-plane bending of the boronic acid -OH groups.
Table 4: Predicted Mass Spectrometry Data
m/z ValueIon TypeNotes
151.08[M+H]⁺Predicted exact mass for C₇H₁₁BNO₂⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
133.07[M-H₂O+H]⁺Loss of one water molecule from the protonated molecule is a common fragmentation pathway for boronic acids.
115.06[M-2H₂O+H]⁺Loss of a second water molecule to form the boroxine precursor ion.
122.07[M-C₂H₅+H]⁺ or [M-C₂H₄]⁺Fragmentation involving the ethyl group, either through radical loss or ethylene elimination.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Due to the propensity of boronic acids to form oligomeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra, sample preparation is critical.

    • For ¹H and ¹³C NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent.

    • Recommended solvents to minimize oligomerization include methanol-d₄ or dimethyl sulfoxide-d₆. Deuterated chloroform (CDCl₃) can also be used, but may show broader peaks if any water is present.

    • The addition of a small amount of D₂O can sometimes sharpen the aromatic signals by facilitating the exchange of the B(OH)₂ protons and breaking up oligomers.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

    • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening of the boron-attached carbon, a longer acquisition time with a higher number of scans is typically required.

    • ¹¹B NMR: If available, ¹¹B NMR can be a useful tool to directly observe the boron environment. A chemical shift range of approximately -20 to 60 ppm is suitable.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is often the simplest and quickest method.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.

  • Data Acquisition:

    • Record the spectrum typically over a range of 4000 to 400 cm⁻¹.

    • Perform a background scan of the empty sample holder (ATR crystal or KBr pellet) before acquiring the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-TOF, Orbitrap), coupled to a suitable ionization source.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Data Acquisition:

    • Ionization Method: Electrospray ionization (ESI) is a common and effective method for boronic acids, typically in positive ion mode ([M+H]⁺). Atmospheric pressure chemical ionization (APCI) can also be used.

    • Analysis Mode: Acquire a full scan mass spectrum to identify the molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion to observe characteristic fragmentation patterns.

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesized or Acquired This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Analysis IR IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry (e.g., ESI-MS) Synthesis->MS Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure Correlation IR_Data->Structure Correlation MS_Data->Structure Correlation Confirmation Structural Confirmation and Purity Assessment Structure->Confirmation Structural_Information_Pathway Information Pathway for Structural Confirmation NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton Structure Confirmed Structure NMR->Structure Connectivity Information IR IR Spectroscopy Functional Groups -OH, B-O, C=N IR->Structure Functional Group Confirmation MS Mass Spectrometry Molecular Weight Elemental Composition (HRMS) MS->Structure Molecular Formula Confirmation

(2-Ethylpyridin-3-yl)boronic acid: A Technical Guide to Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, properties, and applications of (2-Ethylpyridin-3-yl)boronic acid (CAS No. 1310384-02-1). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in synthesizing complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Supplier Specifications

This compound is commercially available from several chemical suppliers. While specific quantitative data can vary between batches and suppliers, the following tables summarize typical product specifications and available suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise data.

Table 1: Typical Product Specifications for this compound

PropertyTypical Specification
CAS Number 1310384-02-1[1]
Molecular Formula C₇H₁₀BNO₂[2]
Molecular Weight 150.97 g/mol [2]
Purity ≥95% (often ≥98%)
Appearance White to off-white solid/powder
Storage Conditions Store at 2-8°C, often under an inert atmosphere[3]

Table 2: Selected Commercial Suppliers of this compound

SupplierLocationNotes
GlobalChemMallChinaOffers wholesale and various quantities.[2]
Amadis Chemical-Provides product with CAS NO. 1310384-02-1.[4]
Angene ChemicalTaiwanLists the compound in their catalog.[5]
PharmaffiliatesIndiaLists the compound as 2-Ethyl-3-pyridinylboronic acid.[6]

Applications in Organic Synthesis and Drug Discovery

Boronic acids are crucial reagents in modern organic synthesis, primarily for the formation of carbon-carbon and carbon-heteroatom bonds. Their stability, low toxicity, and functional group tolerance make them ideal for complex molecule synthesis.[7]

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or vinyl halide, leading to the synthesis of substituted bipyridines and other complex aromatic systems. These structural motifs are prevalent in many biologically active compounds and functional materials.[7][8]

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, and the C-C bond is formed, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2) R1-Pd(II)L2-R2->Pd(0)L2 Regeneration R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add 2-halopyridine, This compound, palladium catalyst, and base to a Schlenk flask. Inert_Atmosphere Establish inert atmosphere (evacuate and backfill with Ar/N2). Add_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous, degassed solvent. Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 80-110 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC or LC-MS). Heat_Stir->Monitor Cool_Down Cool to room temperature. Monitor->Cool_Down Extraction Dilute with organic solvent, wash with water and brine. Cool_Down->Extraction Drying Dry organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

References

The Synthetic Versatility of (2-Ethylpyridin-3-yl)boronic Acid: A Technical Primer for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2-Ethylpyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern organic synthesis, offering a strategic entry point for the introduction of the 2-ethylpyridine-3-yl moiety into a diverse range of molecular architectures. This technical guide provides an in-depth overview of its potential applications, focusing on its utility in cross-coupling reactions and its relevance in the synthesis of biologically active compounds. While specific documented applications of this compound are not extensively reported in publicly available literature, this guide extrapolates its potential based on the well-established chemistry of pyridylboronic acids.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The ethyl group at the 2-position of the pyridine ring can influence the electronic properties and steric hindrance of the boronic acid, potentially affecting reaction kinetics and yields.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products boronic_acid This compound coupled_product 2-Ethyl-3-R-pyridine boronic_acid->coupled_product organic_halide R-X (Aryl/Heteroaryl Halide or Triflate) organic_halide->coupled_product catalyst Pd Catalyst Base catalyst->coupled_product

Figure 1: Generalized Suzuki-Miyaura coupling reaction.

Key Reaction Partners and Conditions:

The choice of reaction partners and conditions is crucial for a successful Suzuki-Miyaura coupling. A variety of aryl and heteroaryl halides can be employed. The selection of the palladium catalyst, ligand, base, and solvent system depends on the specific substrates and desired outcome.

Coupling Partner (R-X)Catalyst / LigandBaseSolventTypical Yield (%)
Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-95
Heteroaryl ChloridePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane70-90
Aryl TriflatePd(PPh₃)₄Na₂CO₃DME85-98

Note: The yield ranges presented are typical for Suzuki-Miyaura reactions with pyridylboronic acids and are illustrative. Actual yields for this compound may vary.

Other Potential Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations for the formation of C-N bonds, and the Liebeskind-Srogl coupling.

Synthesis of this compound

The synthesis of pyridylboronic acids can be achieved through several methods. A common approach involves the lithiation of a halopyridine followed by reaction with a trialkyl borate.

Synthetic Workflow:

Boronic_Acid_Synthesis start 3-Bromo-2-ethylpyridine step1 Lithiation (n-BuLi or LDA, THF, -78 °C) start->step1 intermediate 3-Lithio-2-ethylpyridine step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 product This compound step2->product Signaling_Pathway Drug_Candidate Molecule containing 2-Ethylpyridine-3-yl moiety Kinase Protein Kinase Drug_Candidate->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Ethylpyridin-3-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of (2-Ethylpyridin-3-yl)boronic acid with a variety of aryl halides. The resulting 3-aryl-2-ethylpyridine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. However, the use of certain heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group, can present challenges. This phenomenon, often referred to as the "2-pyridyl problem," can lead to catalyst inhibition and competing protodeboronation side reactions, resulting in lower product yields.

This document outlines effective strategies and protocols to overcome these challenges in the context of coupling this compound with aryl iodides, bromides, and chlorides. The methodologies presented are designed to be robust and applicable to a range of substrates relevant to drug discovery and development. The 3-aryl-2-ethylpyridine core is a key structural motif in a variety of biologically active molecules, and its efficient synthesis is of significant interest to medicinal chemists.

Reaction Mechanism and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate Ar-Pd(II)-(2-Et-Py-3)(L2) transmetalation->intermediate base_activation Base Activation of Boronic Acid boronate [(2-Et-Py-3)-B(OH)3]- base_activation->boronate boronate->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid (2-Et-Py-3)-B(OH)2 boronic_acid->base_activation base Base (e.g., K3PO4) base->base_activation product 3-Aryl-2-ethylpyridine reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product intermediate->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Data Summary

Due to the limited availability of systematic studies on the Suzuki-Miyaura coupling of this compound, the following tables present representative data based on established protocols for analogous 2-alkyl-3-pyridylboronic acids and other challenging heteroaryl boronic acids. These conditions are expected to provide good to excellent yields for the target transformations.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001292
21-Iodo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110888
32-IodotoluenePd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)901675
41-IodonaphthalenePdCl₂(dppf) (3)-Na₂CO₃ (2.5)Acetonitrile801285

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1101689
21-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane1201285
32-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (4:1)1001878
44-BromobenzonitrilePdCl₂(dppf) (3)-Na₂CO₃ (2.5)Acetonitrile851682

Table 3: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Toluene/H₂O (10:1)1202475
21-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (3)1,4-Dioxane1301870
32-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)t-Amyl alcohol1102465
43-ChloropyridinePdCl₂(dppf) (4)-K₂CO₃ (3.5)DMF1202068

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Iodides and Bromides
  • Reagents and Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (as specified in Tables 1 & 2), ligand (if required), and base (as specified in Tables 1 & 2).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Coupling with Aryl Chlorides (More Forcing Conditions)
  • Reagents and Setup: To a microwave reaction vessel or a sealed tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium catalyst (as specified in Table 3), ligand, and base (as specified in Table 3).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (conventional heating or microwave irradiation) with vigorous stirring for the indicated time.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Vessel start->reagents purge Purge with Inert Gas (Ar or N2) reagents->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat Reaction Mixture (Conventional or Microwave) add_solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute, Wash monitor->workup Complete purify Column Chromatography workup->purify product Isolated 3-Aryl-2-ethylpyridine purify->product end End product->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Application in Drug Development

The 3-aryl-2-ethylpyridine core is a privileged scaffold in medicinal chemistry. The introduction of diverse aryl groups via the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries with varied steric and electronic properties. This enables systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events. The ethyl group at the 2-position can provide a hydrophobic interaction and influence the overall conformation of the molecule. The synthetically accessible 3-position allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of a wide chemical space to target different biological pathways.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a viable and efficient method for the synthesis of 3-aryl-2-ethylpyridines. While challenges associated with the 2-pyridyl moiety exist, the use of appropriate catalyst systems, particularly those employing bulky electron-rich phosphine ligands such as SPhos and XPhos, along with suitable bases and solvents, can lead to high yields of the desired products. The protocols and data presented herein provide a solid foundation for researchers in academia and the pharmaceutical industry to utilize this important transformation in the development of novel chemical entities.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Ethylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Ethylpyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This protocol is designed to be a starting point for reaction optimization and can be adapted for a range of substrates in drug discovery and development.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. However, the use of 2-substituted pyridylboronic acids, such as this compound, can present challenges due to their potential instability and lower reactivity compared to other organoboron reagents. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Representative Reaction Data

While specific quantitative data for the cross-coupling of this compound is not extensively available in the literature, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related pyridylboronic acids. This data serves as a valuable reference for catalyst system selection and reaction optimization.

Table 1: Palladium-Catalyzed Cross-Coupling of Pyridylboronic Acids with Aryl Bromides

EntryPyridylboronic AcidAryl BromideCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Pyridylboronate3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ (1.5)Phosphite LigandKFDioxane11012-2482[1]
22-Pyridylboronate4-BromoanisolePd₂(dba)₃ (1.5)Phosphite LigandKFDioxane11012-2474[1]
33-Pyridylboronic Acidp-BromotoluenePd(PPh₃)₄ (5)PPh₃KOHTHFReflux284[2]
4Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018Not specified[3]

Table 2: Influence of Catalyst Loading on a Representative Suzuki-Miyaura Coupling

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
11837[4]
25869[4]
310867[4]

Reaction conditions: Pyridylboronic acid (1.0 equiv), aryl halide (0.9 equiv), Pd[P(Ph)₃]₂Cl₂ as catalyst, Na₂CO₃ (1 M aq.) as base, in 1,4-dioxane at reflux.[4]

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) is recommended for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides or chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl or heteroaryl halide, the palladium catalyst, the ligand (if separate from the catalyst), and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe. If using an aqueous base, add the degassed water at this stage.

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the aryl or heteroaryl halide, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 [R²-B(OH)₃]⁻ Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base Start->Reagents Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Dilute, Wash, Dry Monitor->Workup Reaction Complete Purify Purification: Flash Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Biaryls Using (2-Ethylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biaryls is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules, including kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of C-C bonds, enabling the efficient construction of complex biaryl scaffolds. This protocol focuses on the application of (2-Ethylpyridin-3-yl)boronic acid as a key building block in the synthesis of substituted biaryls, with a particular emphasis on its potential in generating molecules targeting signaling pathways relevant to drug discovery, such as the Mitogen- and Stress-Activated Kinase 1 (MSK1) pathway.

This compound offers a unique combination of a nucleophilic boronic acid moiety and a basic pyridine ring, which can influence the physicochemical properties and biological activity of the resulting biaryl compounds. The ethyl group at the 2-position can provide steric and electronic effects that may be beneficial for target engagement and metabolic stability.

Application in Drug Discovery: Targeting the MSK1 Signaling Pathway

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a serine/threonine kinase that plays a crucial role in the downstream signaling of the MAPK/ERK and p38 pathways. MSK1 is involved in the regulation of gene expression through the phosphorylation of transcription factors like CREB and histone H3. Dysregulation of the MSK1 signaling pathway has been implicated in inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors of MSK1 is an active area of research.

Biaryl compounds containing a pyridine moiety have shown promise as kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The use of this compound in Suzuki-Miyaura coupling reactions provides a direct route to novel biaryl structures that can be screened for MSK1 inhibitory activity.

MSK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_mapk MAPK Cascades cluster_downstream Downstream Targets Growth_Factors Growth Factors ERK1_2 ERK1/2 Growth_Factors->ERK1_2 Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) p38 p38 Stress_Stimuli->p38 MSK1 MSK1 ERK1_2->MSK1 activates p38->MSK1 activates CREB CREB MSK1->CREB phosphorylates Histone_H3 Histone H3 MSK1->Histone_H3 phosphorylates Gene_Expression Gene Expression (Inflammation, Cell Proliferation) CREB->Gene_Expression Histone_H3->Gene_Expression Biaryl_Inhibitor Substituted Biaryl (from 2-Ethylpyridin-3-yl)boronic acid) Biaryl_Inhibitor->MSK1 inhibits

MSK1 Signaling Pathway and Point of Inhibition.

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Workflow Start Start: Reaction Setup Reagents Combine: This compound, Aryl Halide, Base, Pd Catalyst, Ligand Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: Substituted Biaryl Purification->Product

General Experimental Workflow for Biaryl Synthesis.

Experimental Protocols

Note on Data: Specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature. The following tables present representative data for the coupling of closely related pyridine-3-boronic acids with various aryl halides to provide a general guideline for reaction optimization. Researchers should perform their own optimization for the specific substrates of interest.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required, 2-10 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biaryl.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine-3-Boronic Acids with Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90880-90
32-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801675-85
43-BromopyridinePdCl₂(dppf) (5)-K₂CO₃DMF/H₂O110670-80
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine-3-Boronic Acids with Aryl Chlorides
EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄Dioxane/H₂O1101870-80
21-Chloro-4-nitrobenzenePd₂(dba)₃ (2)BrettPhos (4)CsFt-BuOH1002465-75
32-ChlorotolueneNiCl₂(dppp) (10)-K₃PO₄Dioxane1202450-60
43-ChloropyridinePd(OAc)₂ (4)SPhos (8)K₂CO₃1,4-Dioxane1202060-70

Troubleshooting and Considerations

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). To minimize this side reaction, it is recommended to use the boronic acid as the limiting reagent in some cases, use anhydrous solvents, and carefully select the base. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often effective for challenging couplings.

  • Base and Solvent: The combination of base and solvent can significantly impact the reaction outcome. A screening of different conditions may be necessary to optimize the reaction for a specific substrate pair. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is essential to prevent the degradation of the palladium catalyst and phosphine ligands.

Conclusion

This compound is a valuable building block for the synthesis of substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. The resulting ethyl-substituted pyridinyl biaryls are of significant interest in drug discovery, particularly for the development of kinase inhibitors targeting pathways such as the MSK1 signaling cascade. While specific quantitative data for this particular boronic acid is limited, the general protocols and representative conditions provided herein offer a solid foundation for researchers to develop and optimize their synthetic routes towards novel and potentially therapeutic biaryl compounds. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired products.

Application Notes and Protocols for C-C Bond Formation with (2-Ethylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (2-Ethylpyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This document outlines common reaction conditions, offers detailed experimental protocols, and provides troubleshooting guidance for this class of challenging coupling partners.

This compound is a valuable building block in medicinal chemistry and materials science. However, like other electron-deficient heteroaryl boronic acids, its use in Suzuki-Miyaura coupling can be challenging.[1][2] Key difficulties include a slower rate of transmetalation and a propensity for protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and minimizing side reactions.[3][4]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as this compound, and an organic halide or triflate, catalyzed by a palladium complex.[5][6]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the coupling reaction with this compound is highly dependent on the careful selection of several key parameters. For challenging substrates like 2-substituted pyridylboronic acids, optimization of these conditions is often necessary.[3][4]

Catalyst and Ligand Selection

For electron-deficient heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[4] Catalysts based on bulky, electron-rich phosphine ligands are generally the most effective.[4]

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos, XPhos, RuPhos1-5Highly active for a broad range of substrates, including challenging ones.[4]
Pd₂(dba)₃Buchwald-type phosphines1-2Excellent for sterically hindered and electron-poor substrates.[4]
Pd(dppf)Cl₂(dppf)2-5A reliable, air-stable catalyst suitable for a range of substrates.[7]
Pd(PPh₃)₄PPh₃2-5Readily available but may show lower activity for challenging couplings.[4]
Base and Solvent Systems

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[3][6] The choice of solvent affects the solubility of the reagents and the overall reaction rate.

BaseRecommended SolventsKey Considerations
K₃PO₄Toluene, Dioxane, THF/WaterA strong base, often preferred for challenging couplings.[3][4]
Cs₂CO₃Dioxane, TolueneAnother effective strong base for difficult substrates.[4]
K₂CO₃Dioxane/Water, Toluene/WaterA milder base, suitable for substrates with base-sensitive functional groups.[3]
KFDioxaneCan be effective and is milder than carbonate or phosphate bases.[1]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Protocol 1: General Procedure with Pd(dppf)Cl₂

This protocol is a robust starting point for many aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl/Heteroaryl Bromide (1.0 equivalent)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Na₃PO₄ or K₃PO₄ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (and optionally, water, e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and the base.[8]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent(s) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings with a Buchwald Ligand

This protocol is recommended when Protocol 1 gives low yields or for particularly challenging substrates like aryl chlorides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, this compound, Pd₂(dba)₃, the phosphine ligand, and finely powdered K₃PO₄ to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with vigorous stirring to 100-110 °C.

  • Monitor the reaction as described in Protocol 1.

  • For the workup, after cooling and dilution, it can be beneficial to filter the mixture through a pad of Celite to remove palladium residues before proceeding with the aqueous wash.[3]

  • Purify the product via column chromatography.

Troubleshooting and Workflow Optimization

Low yields are a common issue with challenging Suzuki-Miyaura couplings. A systematic approach to optimization is often required.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic Acid, Catalyst, Base) start->check_reagents increase_temp Increase Reaction Temperature (e.g., to 110°C) check_reagents->increase_temp If reagents are fine change_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) increase_temp->change_base If still low yield success Improved Yield increase_temp->success change_catalyst Switch to a More Active Catalyst System (e.g., Pd₂(dba)₃ / SPhos) change_base->change_catalyst If no improvement change_base->success change_solvent Screen Different Solvents (Toluene, THF/H₂O) change_catalyst->change_solvent If necessary change_catalyst->success use_ester Consider Using Boronic Ester (e.g., Pinacol Ester) change_solvent->use_ester If protodeboronation is suspected change_solvent->success use_ester->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Key Troubleshooting Points:

  • Protodeboronation: If you observe significant formation of 2-ethylpyridine, this side reaction is likely occurring. Using anhydrous solvents, a milder base (like KF), or switching to the more stable pinacol boronate ester of this compound can help mitigate this issue.[1][3]

  • Inactive Catalyst: Ensure that the palladium source and ligand are of good quality and that the reaction is maintained under a strictly inert atmosphere to prevent catalyst decomposition.[4] Using pre-catalysts can sometimes be beneficial.

  • Poor Reactivity of the Halide: Aryl chlorides are less reactive than bromides and iodides and typically require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (Buchwald ligands).[4]

References

Application Notes and Protocols: (2-Ethylpyridin-3-yl)boronic acid in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of diverse compound libraries through palladium-catalyzed cross-coupling reactions. Its pyridine core is a common motif in many biologically active compounds, and the ethyl group at the 2-position can provide advantageous steric and electronic properties, influencing target binding and metabolic stability. The boronic acid functional group makes it an ideal coupling partner in the Suzuki-Miyaura reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups makes it particularly suitable for the rapid generation of libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1][2]

This document provides detailed protocols for the use of this compound in the synthesis of a chemical library targeting p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Core Application: Suzuki-Miyaura Coupling for Library Synthesis

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for incorporating the (2-ethylpyridin-3-yl) moiety into a library of potential drug candidates. This palladium-catalyzed reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate), enabling the efficient construction of biaryl and heteroaryl scaffolds.[1]

General Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor Library

This section details the synthesis of a library of 2-ethyl-3-arylpyridine derivatives as potential inhibitors of p38 MAP kinase, a critical regulator of pro-inflammatory cytokine production, such as TNF-α.[3][4] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.[3][5]

Library Synthesis Workflow:

The following workflow outlines the parallel synthesis of a focused library of compounds from this compound and a selection of substituted aryl bromides.

Library_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Parallel Synthesis cluster_processing Workup & Purification cluster_analysis Analysis & Screening BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Coupling - Pd(PPh3)4 - K3PO4 - Dioxane/H2O, 90°C BoronicAcid->SuzukiCoupling ArylBromides Array of Aryl Bromides (Ar-Br) (e.g., 4-bromo-N-(pyridin-2-yl)aniline derivatives) ArylBromides->SuzukiCoupling Workup Aqueous Workup (Extraction with Ethyl Acetate) SuzukiCoupling->Workup Purification Parallel Purification (e.g., Preparative HPLC) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening (p38 Kinase Assay) Characterization->Screening

Caption: Workflow for parallel library synthesis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in Library Synthesis

This protocol is optimized for a parallel synthesis format in 2-dram vials.

Materials:

  • This compound

  • Substituted aryl bromides (e.g., derivatives of 4-bromo-N-(pyridin-2-yl)aniline)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To each 2-dram vial, add the aryl bromide (0.1 mmol, 1.0 eq), this compound (0.12 mmol, 1.2 eq), and potassium phosphate (0.2 mmol, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 5 mol%) to each vial.

  • Inert Atmosphere: Seal the vials with septa, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1.0 mL) and degassed water (0.25 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated heating block at 90 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute each mixture with ethyl acetate (5 mL) and water (5 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine (5 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude products can be purified by parallel preparative HPLC or column chromatography.

Data Presentation

The following table presents representative data for the synthesis of a focused library of 2-ethyl-3-arylpyridine derivatives.

Table 1: Synthesis of 2-Ethyl-3-arylpyridine Library via Suzuki-Miyaura Coupling

EntryAryl BromideProductYield (%)Purity (%) (by LC-MS)
14-Bromo-N-(pyridin-2-yl)aniline2-Ethyl-3-(4-(pyridin-2-ylamino)phenyl)pyridine78>95
24-Bromo-N-(4-methylpyridin-2-yl)aniline2-Ethyl-3-(4-((4-methylpyridin-2-yl)amino)phenyl)pyridine82>95
34-Bromo-N-(5-chloropyridin-2-yl)aniline3-(4-((5-Chloropyridin-2-yl)amino)phenyl)-2-ethylpyridine75>95
44-Bromo-N-(pyrimidin-2-yl)aniline2-Ethyl-3-(4-(pyrimidin-2-ylamino)phenyl)pyridine71>95

Table 2: Biological Activity of the Synthesized Library against p38α MAP Kinase

Compound (Entry)p38α IC50 (nM)TNF-α Inhibition in LPS-stimulated PBMCs (IC50, nM)
155120
23285
389150
4110210

Signaling Pathway

Derivatives of this compound can be designed to inhibit p38 MAP kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

p38_pathway cluster_upstream Upstream Activators cluster_kinase_cascade MAP Kinase Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., LPS, UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors TNF_mRNA TNF-α mRNA Stabilization MK2->TNF_mRNA TNF_Protein TNF-α Protein Synthesis TranscriptionFactors->TNF_Protein TNF_mRNA->TNF_Protein Inflammation Inflammation TNF_Protein->Inflammation Inhibitor This compound Derivative Inhibitor->p38 Inhibition

Caption: p38 MAP Kinase signaling pathway inhibition.

Conclusion

This compound is a valuable and efficient building block for the synthesis of medicinal chemistry libraries. The Suzuki-Miyaura coupling provides a reliable method for the rapid generation of diverse 2-ethyl-3-arylpyridine derivatives. The application example demonstrates the potential for discovering potent kinase inhibitors, such as those targeting the p38 MAP kinase pathway, which are relevant for the development of new anti-inflammatory therapies. The protocols and data presented here serve as a guide for researchers to utilize this versatile reagent in their drug discovery programs.

References

Application Note and Protocol: Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling with (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 2-arylpyridines using (2-Ethylpyridin-3-yl)boronic acid as a key building block. The described methodology is based on the widely applied palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[1][2][3][4][5] This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

2-Arylpyridine moieties are significant structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[6] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the construction of these biaryl systems due to its mild reaction conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][7] This application note details a general procedure for the coupling of this compound with various aryl halides. While the coupling of some heteroaryl chlorides can be challenging, careful optimization of the catalytic system can lead to high yields.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of the generally accepted mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers the aryl group to the palladium center, regenerating the boron reagent.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired 2-arylpyridine product and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[5]

  • Seal the flask with a septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]

  • Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[5]

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.[5]

Monitoring the Reaction:

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials.[5]

Work-up Procedure:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).[5]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[5]

  • Filter the mixture and concentrate the organic solvent under reduced pressure to obtain the crude product.[5]

Purification:

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 2-arylpyridine.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with pyridine boronic acids, which can be extrapolated for reactions with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018~85-95
21-Bromo-4-fluorobenzenePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane1002450-70[1]
32-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018~70-80[5]
43-BromotoluenePd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9012~80-90
51-Chloro-3,5-bis(trifluoromethyl)benzenePd₂(dba)₃ (1.5)1 (3)KFDioxane802482[3]

Diagrams

Experimental Workflow

G Experimental Workflow for 2-Arylpyridine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base C Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) A->C B Add Solvents: Anhydrous Dioxane and Degassed Water D Heat and Stir (e.g., 100 °C, 12-24h) B->D C->B E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract with Ethyl Acetate and Water F->G H Combine Organic Layers, Dry, and Concentrate G->H I Column Chromatography H->I J Pure 2-Arylpyridine I->J

Caption: A flowchart illustrating the key steps in the synthesis of 2-arylpyridines.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)L2-Py pd2_complex->transmetalation_intermediate Transmetalation (Py-B(OH)2, Base) transmetalation_intermediate->pd0 Reductive Elimination product Ar-Py transmetalation_intermediate->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of (2-Ethylpyridin-3-yl)boronic acid with various aryl halides. The protocols and data presented are designed to enable researchers to achieve high yields and reaction efficiency for the synthesis of complex biaryl and heteroaryl structures, which are pivotal in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. However, the use of heteroaromatic boronic acids, particularly substituted pyridinylboronic acids like this compound, presents unique challenges. These substrates are often susceptible to protodeboronation, a process where the C-B bond is cleaved, leading to reduced yields of the desired coupled product.[1][2][3] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]

The judicious selection of a phosphine ligand is paramount to overcoming these obstacles. The ligand's steric and electronic properties play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and minimizing side reactions.[3] This document outlines the performance of various classes of phosphine ligands and provides detailed experimental protocols to guide the optimization of Suzuki reactions with this compound.

Ligand Selection Guide

The choice of ligand is highly dependent on the reactivity of the aryl halide coupling partner. Generally, for less reactive aryl chlorides, more electron-rich and sterically demanding ligands are required to facilitate the challenging oxidative addition step.

  • For Aryl Chlorides (Challenging Substrates): Highly electron-rich and sterically bulky biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are the ligands of choice.[2][4] N-heterocyclic carbenes (NHCs) also demonstrate excellent performance in these demanding couplings.[1]

  • For Aryl Bromides (Moderately Reactive Substrates): While Buchwald-type ligands are also highly effective, other bulky phosphine ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) can provide good to excellent yields.[5]

  • For Aryl Iodides (Highly Reactive Substrates): A broader range of phosphine ligands, including triphenylphosphine (PPh₃), can be effective. However, for consistency and to minimize potential side reactions like aryl-aryl exchange from the ligand itself, the use of bulky monodentate phosphines is still recommended.[3]

Data Presentation: Ligand Performance in Suzuki Coupling

The following tables summarize the expected performance of various ligands for the Suzuki coupling of this compound with different aryl halides. The yields are based on literature reports for structurally similar 3-pyridylboronic acids and serve as a guide for ligand selection.

Table 1: Suzuki Coupling of this compound with 4-Chloroanisole

EntryPalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10018>95
2Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10018>95
3Pd₂(dba)₃RuPhosK₃PO₄Toluene/H₂O10018>95
4Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene/H₂O1002470-80
5Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10024<10

Table 2: Suzuki Coupling of this compound with 4-Bromoanisole

EntryPalladium PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O9012>98
2Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O9012>98
3Pd(OAc)₂PCy₃K₂CO₃Dioxane/H₂O901685-95
4Pd(OAc)₂P(t-Bu)₃K₂CO₃Dioxane/H₂O901680-90
5Pd(PPh₃)₄Na₂CO₃DMF/H₂O902460-70

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates and reaction scales. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and homocoupling of the boronic acid.

Protocol 1: Suzuki Coupling with an Aryl Bromide using a Buchwald Ligand

This protocol is a starting point for the coupling of this compound with an aryl bromide using a highly effective Buchwald-type ligand.

Reagents:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with an Aryl Chloride using a Palladium Precatalyst

For the more challenging coupling with aryl chlorides, the use of a palladium precatalyst is often beneficial as they can generate the active Pd(0) species more readily.

Reagents:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • In a glovebox, charge a reaction vial with the aryl chloride, this compound, XPhos Pd G3, and K₃PO₄.

  • Seal the vial and remove it from the glovebox.

  • Add degassed toluene and degassed water (typically a 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 100-120 °C.

  • Monitor the reaction for completion.

  • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OH)2 + Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R Reductive Elimination Complex->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition Complex R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex Ligand_Selection_Workflow start Start: Suzuki Coupling of this compound substrate_type Identify Aryl Halide Type start->substrate_type aryl_chloride Aryl Chloride (Less Reactive) substrate_type->aryl_chloride Cl aryl_bromide Aryl Bromide (Moderately Reactive) substrate_type->aryl_bromide Br aryl_iodide Aryl Iodide (Highly Reactive) substrate_type->aryl_iodide I ligand_choice1 Select Ligand: - SPhos - XPhos - RuPhos - NHCs aryl_chloride->ligand_choice1 ligand_choice2 Select Ligand: - SPhos - XPhos - PCy3 - P(t-Bu)3 aryl_bromide->ligand_choice2 ligand_choice3 Select Ligand: - PPh3 - PCy3 - P(t-Bu)3 aryl_iodide->ligand_choice3 optimization Optimize Reaction Conditions: - Base - Solvent - Temperature ligand_choice1->optimization ligand_choice2->optimization ligand_choice3->optimization analysis Analyze Yield and Purity optimization->analysis

References

Application Notes and Protocols for the Scale-up Synthesis of Pyridine Derivatives with (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of pyridine derivatives via Suzuki-Miyaura cross-coupling, utilizing (2-Ethylpyridin-3-yl)boronic acid as a key building block. The protocols detailed below are designed to be robust and scalable, addressing the common challenges associated with the coupling of pyridine-containing boronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Pyridine derivatives are prevalent scaffolds in pharmaceuticals and functional materials. However, the use of pyridyl boronic acids in large-scale synthesis can be challenging due to issues such as protodeboronation and catalyst inhibition by the pyridine nitrogen. This document outlines optimized conditions and protocols for the efficient scale-up of the coupling of this compound with various aryl and heteroaryl halides.

Reaction Scheme

The general reaction involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound in the presence of a suitable base and solvent system.

Scale_up_Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) This compound This compound Product Substituted (2-Ethylpyridin-3-yl)arene Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., Toluene/H₂O, 2-MeTHF)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Scale-Up

Successfully scaling up Suzuki-Miyaura reactions with heteroaryl boronic acids requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For pyridyl substrates, bulky and electron-rich phosphine ligands are often employed to overcome catalyst inhibition by the pyridine nitrogen.[1] Pre-catalysts like Pd(dppf)Cl₂ are often effective.[2]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in large-scale operations due to their cost-effectiveness and handling characteristics.[1][3]

  • Solvent System: A mixture of an organic solvent and water is typically used. Toluene, 2-methyltetrahydrofuran (2-MeTHF), and dioxane are common organic solvents.[3][4] The aqueous phase is necessary to dissolve the inorganic base.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and an increase in side products.[1] Careful temperature control is essential for a successful scale-up.

  • Work-up and Purification: Post-reaction work-up is critical for removing the catalyst, inorganic salts, and other impurities. This often involves aqueous washes, extractions, and crystallization.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol 1: Kilogram-Scale Synthesis of 3-(Aryl)-2-ethylpyridine

This protocol is adapted from established procedures for large-scale Suzuki-Miyaura couplings of pyridyl boronic acids.[5]

Materials:

ReagentMolar Mass ( g/mol )Amount (kg)MolesEquivalents
Aryl Bromide-1.00-1.0
This compound150.981.127.421.2
Pd(dppf)Cl₂816.640.0500.0610.01
K₂CO₃138.211.7112.372.0
Toluene-10 L--
Water-2 L--

Procedure:

  • Reactor Setup: Charge a suitable reactor with the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent catalyst deactivation.[3]

  • Solvent Addition: Add degassed toluene (10 L) and degassed water (2 L) to the reactor.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.01 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Reactants and Base B Establish Inert Atmosphere (N₂/Ar) A->B C Add Degassed Solvents B->C D Add Catalyst C->D E Heat to 80-90°C with Stirring D->E F Monitor Progress (HPLC/GC-MS) E->F G Cool and Separate Layers F->G H Aqueous Wash G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Purify Product (Crystallization/Chromatography) J->K

Caption: Step-by-step experimental workflow for the scale-up synthesis.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the scale-up synthesis.

ParameterValueReference/Notes
Scale 1 kg-
Aryl Halide Aryl BromideMore reactive than chlorides
This compound 1.2 eqSlight excess to drive reaction to completion
Catalyst Pd(dppf)Cl₂1 mol%
Base K₂CO₃2.0 eq
Solvent Toluene/Water (5:1)Biphasic system
Temperature 85 °C-
Reaction Time 18 hoursMonitored by HPLC
Typical Yield 80-90%Isolated yield after purification
Purity (by HPLC) >98%After crystallization

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Protodeboronation of boronic acid- Catalyst deactivation- Increase reaction time or temperature- Use a milder base (e.g., K₃PO₄)- Ensure a strictly inert atmosphere; use fresh, high-purity reagents
Significant Homocoupling - Presence of oxygen- Thoroughly degas all solvents and the reaction vessel
Difficulty in Purification - Formation of palladium black- Emulsion formation during work-up- Filter the reaction mixture through a pad of celite before work-up- Add more brine or adjust the pH during extraction

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

  • Bases: Potassium carbonate and potassium phosphate are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Pressure Build-up: When running reactions at elevated temperatures in a sealed reactor, be aware of potential pressure build-up. Ensure the reactor is properly rated for the intended temperature and pressure.

By following these detailed protocols and considering the key factors for scale-up, researchers and drug development professionals can successfully and safely synthesize pyridine derivatives using this compound on a larger scale.

References

Application Notes and Protocols: (2-Ethylpyridin-3-yl)boronic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pyridine core offers a key structural motif capable of forming crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases. The ethyl group at the 2-position can provide additional van der Waals interactions and influence the overall lipophilicity and metabolic stability of the final compound. This boronic acid is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a variety of aryl and heteroaryl halides, enabling the construction of complex molecular scaffolds for potent and selective kinase inhibitors.[1][2] The versatility and commercial availability of this compound make it an attractive starting material for the discovery and development of novel therapeutics targeting kinases involved in diseases such as cancer and inflammation.[3][4][5]

Data Presentation: Inhibitory Activities of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors targeting p38 MAP Kinase and Rho-associated coiled-coil containing protein kinase (ROCK). While the direct synthesis of these specific compounds using this compound is not explicitly detailed in the cited literature, they represent the classes of potent inhibitors that can be accessed through synthetic strategies employing similar pyridylboronic acid building blocks.

Compound/InhibitorTarget Kinase(s)IC50 / Ki (nM)Notes
AMG-548 p38αKi = 0.5 nMPotent and selective inhibitor of p38α.[3][6][7]
p38βKi = 3.6 nM
p38γKi = 2600 nM
p38δKi = 4100 nM
Whole blood LPS-stimulated TNFαIC50 = 3 nMPotent cellular activity.[3]
GSK269962A ROCK1IC50 = 1.6 nMA selective ROCK inhibitor.[8][9][10]
ROCK2IC50 = 4 nM
Vasorelaxation in rat aortaIC50 = 35 nMDemonstrates in vitro physiological effect.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl halide to generate a biaryl scaffold common in kinase inhibitors.[2][11][12]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., a chloro-, bromo-, or iodo-substituted heterocyclic core)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Degassed water (if using aqueous base)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (and degassed water if applicable) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Boronic_Acid This compound Reaction_Conditions Pd Catalyst Base Solvent, Heat Boronic_Acid->Reaction_Conditions Aryl_Halide Aryl/Heteroaryl Halide (Kinase Scaffold Precursor) Aryl_Halide->Reaction_Conditions Kinase_Inhibitor Kinase Inhibitor Scaffold Reaction_Conditions->Kinase_Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

G MAPKKK MAPKKK (e.g., TAK1) MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression MK2->Gene_Expression regulates Transcription_Factors->Gene_Expression regulates Inhibitor p38 Inhibitor (e.g., AMG-548) Inhibitor->p38_MAPK inhibits

Caption: Simplified p38 MAPK signaling pathway.

References

Green Chemistry Approaches for Suzuki-Miyaura Cross-Coupling Reactions Involving (2-Ethylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules, often through Suzuki-Miyaura cross-coupling reactions. Traditional cross-coupling methods frequently rely on volatile organic solvents and homogeneous catalysts that are difficult to recover and recycle, posing environmental and economic challenges. This document outlines green chemistry approaches for reactions involving this compound, focusing on the use of aqueous media, recyclable catalysts, and mild reaction conditions to enhance sustainability. These protocols are designed to be readily implemented in a standard laboratory setting. Boronic acids, in general, are considered environmentally benign due to their low toxicity and degradation into boric acid.[1][2][3]

Core Principles of Green Chemistry in Suzuki-Miyaura Coupling

The application of green chemistry principles to the Suzuki-Miyaura coupling of this compound aims to:

  • Utilize Safer Solvents: Replacing traditional organic solvents with water or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF).[4][5]

  • Employ Recyclable Catalysts: Developing heterogeneous or supported catalysts that can be easily separated from the reaction mixture and reused over multiple cycles.[1][4][6][7]

  • Promote Energy Efficiency: Conducting reactions at or near room temperature to reduce energy consumption.

  • Enhance Atom Economy: Optimizing reaction conditions to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Challenges with Pyridinyl Boronic Acids

Pyridinyl boronic acids, particularly 2-substituted pyridyl derivatives, can be challenging substrates in Suzuki-Miyaura couplings. The Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation by coordinating to the palladium center.[5] Furthermore, these compounds can be prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[8][9] Green chemistry approaches, such as micellar catalysis in water, can help to mitigate these issues.[8][10]

Experimental Protocols and Data

Protocol 1: Micellar Suzuki-Miyaura Coupling in Water

This protocol utilizes a surfactant to form micelles in water, creating a microenvironment that facilitates the reaction between the water-insoluble aryl halide and the boronic acid. This approach eliminates the need for organic co-solvents and can be performed under mild conditions.[8][10]

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., SPhos)

  • Base (e.g., K3PO4)

  • Surfactant (e.g., Sodium dodecyl sulfate - SDS)

  • Degassed deionized water

Procedure:

  • To a reaction vessel, add this compound (1.2 mmol), aryl halide (1.0 mmol), palladium acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add a 2 wt % solution of SDS in degassed deionized water (5 mL).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary (Representative):

EntryAryl HalideCatalyst Loading (mol%)BaseSurfactantTime (h)Yield (%)
14-Bromotoluene2K3PO4SDS1892
24-Chloroanisole2K3PO4SDS2485
33-Bromoquinoline2K3PO4SDS2088
Protocol 2: Suzuki-Miyaura Coupling with a Recyclable Heterogeneous Catalyst in Water

This protocol employs a palladium catalyst supported on a solid matrix, such as hydrotalcite (HT), which allows for easy recovery and reuse.[1] This approach significantly reduces metal waste and catalyst cost.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodobenzonitrile)

  • HT@NC/Pd catalyst[1]

  • Base (e.g., K2CO3)

  • Water/Ethanol (1:1) mixture

Procedure:

  • In a round-bottom flask, combine this compound (1.5 mmol), aryl halide (1.0 mmol), HT@NC/Pd catalyst (10 mg), and potassium carbonate (2.0 mmol).

  • Add a degassed 1:1 mixture of water and ethanol (6 mL).

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The catalyst is separated by filtration, washed with water and ethanol, and dried for reuse.

  • The filtrate is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography.

Quantitative Data Summary (Representative):

EntryAryl HalideCatalystBaseSolventTime (h)Yield (%) (1st Run)Yield (%) (5th Run)
14-IodobenzonitrileHT@NC/PdK2CO3H2O/EtOH59592
24-BromoacetophenoneHT@NC/PdK2CO3H2O/EtOH69188
32-BromonaphthaleneHT@NC/PdK2CO3H2O/EtOH59390

Visualizations

Logical Workflow for Green Suzuki-Miyaura Coupling

Green_Suzuki_Workflow cluster_reactants Reactant Selection cluster_conditions Green Reaction Conditions cluster_workup Work-up & Purification Boronic_Acid This compound Reaction Suzuki-Miyaura Coupling Boronic_Acid->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Solvent Aqueous Medium (Water or Water/Ethanol) Solvent->Reaction Catalyst Recyclable Catalyst (e.g., HT@NC/Pd) or Micellar System Catalyst->Reaction Base Inorganic Base (e.g., K3PO4, K2CO3) Base->Reaction Catalyst_Recovery Catalyst Recovery & Reuse Reaction->Catalyst_Recovery Extraction Product Extraction (e.g., Ethyl Acetate) Reaction->Extraction Catalyst_Recovery->Catalyst Purification Column Chromatography Extraction->Purification Product 3-Aryl-2-ethylpyridine Purification->Product

Caption: Workflow for a sustainable Suzuki-Miyaura coupling reaction.

Decision Pathway for Catalyst and Solvent Selection

Decision_Pathway Start Start: Design Green Suzuki Coupling Substrate_Sensitivity Substrate Sensitive to Water? Start->Substrate_Sensitivity Use_Aqueous Use Aqueous System (Micellar or Water/Co-solvent) Substrate_Sensitivity->Use_Aqueous No Use_BioSolvent Use Bio-solvent (e.g., 2-MeTHF) Substrate_Sensitivity->Use_BioSolvent Yes Catalyst_Recycling Is Catalyst Recycling a Priority? Use_Aqueous->Catalyst_Recycling Use_BioSolvent->Catalyst_Recycling Use_Heterogeneous Use Heterogeneous Catalyst (e.g., Pd on support) Catalyst_Recycling->Use_Heterogeneous Yes Use_Homogeneous Use Homogeneous Catalyst (with potential for aqueous work-up) Catalyst_Recycling->Use_Homogeneous No Mild_Conditions Reaction at Room Temperature? Use_Heterogeneous->Mild_Conditions Use_Homogeneous->Mild_Conditions Micellar_Catalysis Consider Micellar Catalysis Mild_Conditions->Micellar_Catalysis Yes Thermal_Heating Use Conventional Heating Mild_Conditions->Thermal_Heating No Final_Protocol Final Protocol Micellar_Catalysis->Final_Protocol Thermal_Heating->Final_Protocol

Caption: Decision tree for selecting a green Suzuki-Miyaura protocol.

Conclusion

The adoption of green chemistry principles for Suzuki-Miyaura cross-coupling reactions involving this compound offers significant advantages in terms of environmental impact, safety, and cost-effectiveness. The use of aqueous reaction media, particularly in combination with micellar catalysis or recyclable heterogeneous catalysts, provides robust and efficient methods for the synthesis of 3-aryl-2-ethylpyridines. These protocols serve as a valuable starting point for researchers aiming to develop more sustainable synthetic routes in their drug discovery and development endeavors. The addition of water has been shown to be beneficial in some cases, potentially by breaking down aggregates of the boronic acid.[5][11]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering challenges, particularly low yields, in Suzuki-Miyaura cross-coupling reactions involving (2-Ethylpyridin-3-yl)boronic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields with 2-substituted pyridine boronic acids are a common challenge and can stem from several factors related to the specific substrate.[1] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][3] This is a well-documented issue often referred to as the "2-pyridyl problem".[1][3]

  • Protodeboronation: Pyridylboronic acids are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][4] This is particularly prevalent in the presence of aqueous bases and at elevated temperatures.[2]

  • Inefficient Transmetalation: The transfer of the ethyl-pyridine group from the boron atom to the palladium complex can be slow for electron-deficient heteroaryl boron compounds, allowing side reactions to dominate.[2][5]

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[2][6]

Question 2: What are the most common side reactions, and how can I minimize them?

Answer: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Minimizing Protodeboronation: This is often the primary cause of low yield.

    • Switch to a More Stable Boron Reagent: Instead of the boronic acid, use its corresponding pinacol ester or a trifluoroborate salt.[2] These derivatives are more stable and less prone to protodeboronation, slowly releasing the required boronic acid in situ.[4][7]

    • Use Anhydrous Conditions: If possible, using anhydrous solvents and bases can reduce the rate of protonolysis of the C-B bond.

    • Minimize Reaction Time: Faster catalytic systems can help the desired cross-coupling outcompete the slower protodeboronation side reaction.[8]

  • Minimizing Homocoupling:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.[2][6] This can be done by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen.

    • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the need for in situ reduction of a Pd(II) source, which can sometimes lead to homocoupling.[2][6]

Question 3: My starting material (aryl halide) is largely unreacted. What specific conditions can improve the coupling?

Answer: Unreacted starting material often points to an issue with catalyst activity or the oxidative addition step.[2] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands stabilize the palladium catalyst, promote the often-difficult oxidative addition step, and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition, particularly for less reactive aryl chlorides.[2][9] However, be mindful that this can also increase the rate of protodeboronation.[2]

  • Select an Appropriate Base: A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][5]

Question 4: How do I choose the right catalyst, base, and solvent?

Answer: The optimal combination is highly substrate-dependent. Screening is often necessary. The tables below summarize common choices for challenging Suzuki couplings.

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for Challenging Couplings

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhos Buchwald PhosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[5]Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhos Buchwald PhosphineExcellent for sterically hindered and electron-poor substrates.[5]Air-sensitive, higher cost.1-2
PdCl₂(dppf) Diphosphine ComplexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald systems for challenging substrates.[5]2-5
Pd(PPh₃)₄ TetrakisphosphineReadily available, well-understood, direct Pd(0) source.Lower activity for challenging substrates, often requires higher temperatures.[5]2-5

Table 2: Comparison of Common Bases

BaseStrengthTypical Solvent SystemComments
K₃PO₄ StrongToluene/H₂O, Dioxane/H₂OOften highly effective for challenging heteroaryl couplings.[2][5]
Cs₂CO₃ StrongDioxane, THFStronger and more soluble than K₂CO₃; can accelerate slow reactions.[5]
K₂CO₃ ModerateToluene/H₂O, MeCN/H₂OA common and effective base, but may be insufficient for this substrate.[10]
Na₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OStandard choice, but often less effective than stronger bases for this reaction type.[2]

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_sm TLC/LCMS Analysis: Are Starting Materials Consumed? start->check_sm sm_no No / Incomplete Conversion check_sm->sm_no No sm_yes Yes / Mostly Consumed check_sm->sm_yes Yes solution_catalyst Improve Catalyst System: 1. Use Buchwald Ligand (SPhos, XPhos) 2. Increase Temperature 3. Screen Stronger Bases (K3PO4) sm_no->solution_catalyst check_side_reactions Identify Major Byproducts sm_yes->check_side_reactions protodeboronation Protodeboronation Product Found (e.g., 2-ethylpyridine) check_side_reactions->protodeboronation homocoupling Homocoupling Product Found (bipyridine) check_side_reactions->homocoupling solution_deboronation Minimize Protodeboronation: 1. Switch to Pinacol Ester or MIDA Boronate 2. Use Anhydrous Conditions 3. Reduce Reaction Time protodeboronation->solution_deboronation solution_homocoupling Minimize Homocoupling: 1. Ensure Thorough Degassing 2. Use a Pd(0) Source (e.g., Pd(PPh3)4) homocoupling->solution_homocoupling G Suzuki Catalytic Cycle & Pyridine Inhibition pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add R-X inhibition_point pd0->inhibition_point pd2_halide R-Pd(II)L2-X oxidative_add->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R-Pd(II)L2-Ar transmetalation->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 product R-Ar (Product) reductive_elim->product boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate base Base (e.g., K3PO4) base->boronate boronate->transmetalation inhibited_complex Py-N -> Pd(0)L2 (Inactive Complex) inhibition_point->inhibited_complex Catalyst Deactivation

References

Side reactions of (2-Ethylpyridin-3-yl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Ethylpyridin-3-yl)boronic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings involving this reagent can typically be attributed to several factors:

  • Protodeboronation: This is a key side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-ethylpyridine. While this compound is significantly more stable than its 2-pyridyl counterpart, this reaction can still occur, particularly under harsh basic conditions or at elevated temperatures.[1][2]

  • Homocoupling: The self-coupling of the boronic acid can produce a symmetric 2,2'-diethyl-3,3'-bipyridine byproduct. This is often promoted by the presence of oxygen or when the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) state.[3][4][5]

  • Catalyst Inactivity: The palladium catalyst may be inactive or degraded. Ensure the catalyst and ligands are fresh and handled under an inert atmosphere.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base can accelerate side reactions without effectively promoting the desired coupling.

Q2: I have identified 2-ethylpyridine as a major byproduct in my reaction mixture. How can I minimize this protodeboronation?

A2: The formation of 2-ethylpyridine is a direct result of protodeboronation.[6] Unlike the highly unstable 2-pyridyl boronic acids, 3-pyridyl boronic acids (like the one you are using) are relatively stable.[1][2] However, to further minimize this side reaction, consider the following strategies:

  • Choice of Base: Use a milder base. Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[3] Consider switching from hydroxides (e.g., NaOH, KOH) to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

  • Temperature Control: Avoid excessively high reaction temperatures, as this can increase the rate of decomposition.

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][8][9] These esters are less susceptible to premature protodeboronation and slowly release the active boronic acid under the reaction conditions.[8][10][11]

  • Anhydrous Conditions: Reducing the amount of water in the reaction can suppress the hydrolytic pathway that often precedes protodeboronation.

Q3: My main impurity is a symmetrical bipyridine. What is this, and how can I prevent its formation?

A3: This impurity is the homocoupling product, 2,2'-diethyl-3,3'-bipyridine. This side reaction is often catalyzed by palladium and can be exacerbated by the presence of oxygen.[5][12] To prevent it:

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[12][13]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system that rapidly generates the active Pd(0) species in situ. This minimizes the presence of Pd(II) species that can promote homocoupling.[4]

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.

Q4: Can I use this compound directly from the bottle? How stable is it?

A4: While 3-pyridyl boronic acids are more stable than many other heteroaryl boronic acids, their purity can decline over time upon exposure to air and moisture.[9] It is best practice to:

  • Check Purity: Assess the purity of the boronic acid by NMR or LC-MS before use, especially if the bottle is old.

  • Store Properly: Keep the reagent in a desiccator under an inert atmosphere and refrigerated to prolong its shelf life.

  • Consider Derivatization: For critical applications requiring high reproducibility, consider converting the boronic acid to a more stable MIDA boronate, which is a crystalline, air-stable solid that can be stored for extended periods without degradation.[8][9]

Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield

This guide provides a systematic workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

G start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Boronic Acid (purity?) - Aryl Halide (purity?) - Catalyst/Ligand (active?) start->check_reagents Start Here check_conditions 2. Assess Reaction Conditions - Atmosphere (inert?) - Solvent (degassed?) - Base (appropriate?) check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Mixture (LC-MS / GC-MS / NMR) check_conditions->analyze_byproducts protodeboronation Protodeboronation Product Found (2-Ethylpyridine) analyze_byproducts->protodeboronation Side Product ID homocoupling Homocoupling Product Found (Symmetrical Bipyridine) analyze_byproducts->homocoupling Side Product ID unreacted_sm Mainly Unreacted Starting Materials analyze_byproducts->unreacted_sm Side Product ID sol_proto Solution: - Use milder base (K₃PO₄, K₂CO₃) - Lower reaction temperature - Use boronic ester (MIDA, pinacol) - Reduce water content protodeboronation->sol_proto Action sol_homo Solution: - Rigorously degas solvent - Use fresh Pd(0) source - Ensure inert atmosphere homocoupling->sol_homo Action sol_sm Solution: - Increase temperature - Screen different ligands/catalysts - Check base and solvent compatibility - Confirm catalyst activity unreacted_sm->sol_sm Action

Caption: A workflow diagram for troubleshooting low-yield couplings.

Guide 2: Understanding Competing Reaction Pathways

The desired Suzuki-Miyaura cross-coupling competes with two primary side reactions: protodeboronation and homocoupling. Understanding the factors that favor each pathway is key to optimizing your reaction.

G cluster_suzuki Desired Pathway: Suzuki Coupling cluster_proto Side Reaction 1: Protodeboronation cluster_homo Side Reaction 2: Homocoupling boronic_acid This compound (Ar-B(OH)₂) suzuki_cycle Pd(0) Catalytic Cycle + Aryl Halide (R-X) boronic_acid->suzuki_cycle Favorable Conditions: Mild Base, Inert Atm. protodeboronation Proton Source (H₂O, Base) boronic_acid->protodeboronation Promoted by: Strong Aq. Base, Heat homocoupling Pd Catalyst + O₂ / Oxidant boronic_acid->homocoupling Promoted by: Oxygen, Inefficient Pd(0) generation product Desired Product (Ar-R) suzuki_cycle->product proto_product Side Product (Ar-H) protodeboronation->proto_product homo_product Side Product (Ar-Ar) homocoupling->homo_product

Caption: Competing pathways for this compound.

Data Presentation

Table 1: Influence of Base on Side Reactions

The choice of base is critical in managing side reactions. This table provides a qualitative comparison of common bases used in Suzuki-Miyaura couplings.

BaseStrengthTypical ConditionsRisk of ProtodeboronationRisk of HomocouplingGeneral Recommendation
KOH, NaOH StrongAqueous/Organic mixtureHighModerateGenerally not recommended for sensitive substrates due to high risk of protodeboronation.[3]
K₂CO₃, Cs₂CO₃ ModerateAqueous/Organic mixtureModerateModerateA good starting point. Cesium carbonate is often more effective for difficult couplings.
K₃PO₄ ModerateOften in polar aproticLow to ModerateLowFrequently the base of choice for challenging couplings, as it often minimizes side reactions.[4]
Organic Bases WeakAnhydrousLowLowCan be effective but may require higher temperatures or more active catalysts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is a starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. A glovebox is recommended if available.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).

  • Solvent Addition:

    • Add a degassed solvent system (e.g., 1,4-dioxane with 5-10% water) via syringe. The solvent should have been previously degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction:

    • Place the sealed vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This procedure converts the boronic acid to its more stable pinacol ester derivative, which can mitigate protodeboronation and improve storage stability.

  • Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Dehydration:

    • Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

  • Reaction:

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester. Once complete, filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude pinacol ester can often be used directly or purified by recrystallization or column chromatography on silica gel. Store the purified ester in a sealed container in a desiccator.

References

Technical Support Center: Purification of Crude (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2-Ethylpyridin-3-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound often contains impurities stemming from the synthetic route and the inherent stability of the compound. Common impurities include:

  • Protodeboronation product: 2-Ethylpyridine, formed by the loss of the boronic acid group.

  • Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules.

  • Starting materials: Unreacted reagents from the synthesis.

  • Oxidized or polymerized byproducts: Boronic acids can be susceptible to oxidation and polymerization.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[3][4] Boronic acids are generally susceptible to oxidation and dehydration to form boroxines, so proper storage is crucial to maintain their integrity.

Q3: Can I use standard silica gel chromatography for purification?

A3: Standard silica gel chromatography is often not recommended for boronic acids.[1] These compounds can adhere strongly to the acidic silica gel, leading to poor recovery and potential decomposition.[1][2] If chromatography is necessary, reverse-phase chromatography (C18) or chromatography on neutral alumina may provide better results.[1]

Q4: My purified this compound is an oil and won't crystallize. What should I do?

A4: If the product is an oil, trituration with a non-polar solvent like hexane can help induce solidification.[1] Placing the oil in a refrigerator overnight to solidify it before trituration can also be effective.[1] If these methods fail, forming a diethanolamine adduct to obtain a crystalline solid is another option.[1][2][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Purification Incomplete removal of non-polar impurities.Try an acid/base extraction to separate the basic this compound from neutral organic impurities.
Co-elution of impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase like neutral alumina or C18 reverse-phase silica.
Degradation during purification.Avoid prolonged exposure to heat and acidic conditions. If using chromatography, opt for a quicker method like a plug of silica/alumina or a shorter column.
Product Decomposition on Rotovap High temperatures during solvent evaporation.Evaporate the solvent at a lower temperature (e.g., < 40°C).[1] For water-containing fractions from reverse-phase chromatography, consider freeze-drying if possible.[1]
Inconsistent NMR Results Presence of boroxine and water.The ratio of boronic acid to its boroxine anhydride can vary, leading to complex NMR spectra. Ensure the sample is completely dry.
Difficulty with Recrystallization Oily nature of the product or impurities inhibiting crystal formation.Try a solvent screen with various polar and non-polar solvents. Anti-solvent crystallization can also be effective.[6] If the product is an oil, attempt trituration.[1]

Experimental Protocols

Protocol 1: Acid/Base Extraction

This method is particularly useful for separating the basic this compound from neutral organic impurities.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). The target compound will move into the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous layers.

  • Wash the combined aqueous layer with ethyl acetate (2 x 50 mL) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and adjust the pH to approximately 7.6-7.7 with 5 M sodium hydroxide. The this compound will precipitate out of the solution.[7]

  • Extract the product from the aqueous layer with ethyl acetate or a suitable organic solvent (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

Recrystallization can be an effective method if a suitable solvent system is identified.

Procedure:

  • Dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., acetonitrile, ethyl acetate, or a mixture of ethanol and water).[6][5][7]

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Solvent System Expected Purity Improvement Typical Yield
AcetonitrileGood for removing polar impurities60-80%
Ethyl Acetate/HexaneGood for removing non-polar impurities70-90%
Ethanol/WaterCan be effective for a range of impurities50-75%

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.

Parameter Condition
Column XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mobile Phase D 2% formic acid in water
Gradient Start with 5% B, linear gradient to 95% B over 15 minutes. Maintain 5% D throughout.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude this compound dissolve Dissolve in Ethyl Acetate crude->dissolve acid_extraction Extract with 1M HCl dissolve->acid_extraction wash_aqueous Wash Aqueous Layer with Ethyl Acetate acid_extraction->wash_aqueous Aqueous Layer impurities Neutral Impurities in Organic Layer acid_extraction->impurities Organic Layer basify Adjust pH to ~7.6 with 5M NaOH wash_aqueous->basify product_extraction Extract with Ethyl Acetate basify->product_extraction dry_concentrate Dry and Concentrate product_extraction->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product

Caption: Acid/Base Extraction Workflow.

Boroxine_Formation Equilibrium between Boronic Acid and Boroxine boronic_acid 3 x this compound boroxine (2-Ethylpyridin-3-yl)boroxine + 3 H₂O boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydration

Caption: Boronic Acid-Boroxine Equilibrium.

References

Technical Support Center: Protodeboronation of (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the undesired protodeboronation of (2-Ethylpyridin-3-yl)boronic acid, particularly under basic conditions commonly employed in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-ethylpyridine as a byproduct.[1][2] This is particularly problematic for heteroaromatic boronic acids like this compound, as it consumes the starting material, reduces the yield of the desired product in reactions like Suzuki-Miyaura coupling, and introduces impurities that can complicate purification.[3] The presence of the basic nitrogen atom in the pyridine ring can influence the molecule's stability and reactivity.[1][4]

Q2: What are the primary factors that promote the protodeboronation of this compound under basic conditions?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Strong Bases): The reaction is often fastest at high pH.[2][5] Base catalysis proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[2][6]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[2][7]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[2][8]

  • Catalyst System: Certain palladium-phosphine catalysts can inadvertently promote protodeboronation.[2]

  • Electronic Properties: The electronic nature of the pyridine ring influences its stability.[9]

Q3: How does the position of the boronic acid group on the pyridine ring affect its stability?

A3: The position of the boronic acid group on the pyridine ring significantly impacts its stability. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, often through a zwitterionic intermediate at neutral pH.[1][6] While 3-pyridyl and 4-pyridyl boronic acids are generally more stable, the electron-withdrawing nature of the pyridine nitrogen still renders them susceptible to protodeboronation, especially under basic conditions.[4][6]

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, using more stable derivatives is a highly effective strategy. Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are excellent alternatives.[10][11] These derivatives exhibit increased stability and provide a "slow-release" of the free boronic acid under reaction conditions, which keeps the instantaneous concentration of the unstable boronic acid low and minimizes decomposition.[7][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Symptom Potential Cause Suggested Solution
Low yield of desired product and significant formation of 2-ethylpyridine byproduct. This is a classic sign of competing protodeboronation outpacing your desired reaction.[2]1. Modify Reaction Base: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or KF).[2][7] Strong bases like NaOH or KOH significantly accelerate protodeboronation. 2. Lower Reaction Temperature: If the catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C).[7][11] 3. Use a Stabilized Boronic Acid Surrogate: Convert the boronic acid to its pinacol or MIDA ester.[10][11] This is often the most effective solution. 4. Optimize Catalyst and Ligands: Use a highly active catalyst to favor the desired cross-coupling, allowing it to outcompete protodeboronation.[2][11]
Reaction is sluggish at lower temperatures, and increasing the temperature leads to more byproduct. The activation energy for your desired reaction may be higher than that for protodeboronation.1. Screen Catalysts: Test different palladium catalysts and phosphine ligands to find a system that is more active at lower temperatures.[2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might improve the rate of the desired reaction.[3]
Inconsistent results between batches. The quality and stability of the this compound may be variable. Boronic acids can dehydrate to form boroxines upon storage.1. Check Starting Material Quality: Use freshly purchased or properly stored boronic acid. Store in a cool, dry place under an inert atmosphere.[3] 2. Consider Boroxine Formation: While often in equilibrium with the monomeric acid in solution, the presence of boroxines can sometimes affect reactivity. Using a boronic ester can circumvent this issue.
Formation of homocoupling byproduct (bipyridine derivative). This can be caused by the presence of oxygen or certain palladium species.1. Degas Reaction Mixture Thoroughly: Oxygen can lead to oxidative homocoupling.[3] Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol is a starting point and should be optimized for your specific substrates.

Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[11]

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[11]

Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe. While some water can be beneficial, excess water can serve as a proton source, so anhydrous conditions are often preferred.[11]

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.[11]

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[11]

Data Presentation

Table 1: Effect of Base on Protodeboronation of a Heteroarylboronic Acid

BaseTemperature (°C)SolventConversion to Desired Product (%)Protodeboronation Byproduct (%)
NaOH100Dioxane/H₂O (4:1)3560
K₂CO₃100Dioxane/H₂O (4:1)7520
K₃PO₄100Dioxane/H₂O (4:1)8510
Cs₂CO₃80Dioxane92<5

Note: This table presents illustrative data based on general trends observed for heteroarylboronic acids. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

protodeboronation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products boronic_acid This compound ArB(OH)₂ boronate Boronate Anion [ArB(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) protodeboronated Protodeboronated Product (2-Ethylpyridine) Ar-H boronate->protodeboronated + H₂O (Protonolysis) borate Borate proton_source Proton Source (e.g., H₂O)

Caption: Mechanism of base-catalyzed protodeboronation.

troubleshooting_workflow start Low Yield & High Protodeboronation Observed step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 step2 Lower Reaction Temperature step1->step2 step3 Use Anhydrous Solvents step2->step3 step4 Switch to Boronic Ester (Pinacol or MIDA) step3->step4 end_good Problem Solved? step4->end_good end_bad Re-evaluate Catalyst System and Substrate Scope end_good->end_bad No

Caption: Troubleshooting workflow for minimizing protodeboronation.

competing_pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Base protodeboronation Protodeboronation start->protodeboronation Base, H₂O, Heat product Desired Biaryl Product suzuki->product byproduct 2-Ethylpyridine protodeboronation->byproduct

Caption: Competing pathways in a Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cross-coupling reactions involving (2-Ethylpyridin-3-yl)boronic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations for base and solvent selection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of this compound and related pyridylboronic acids.

FAQs

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

A1: Low yields are a common challenge and can stem from several factors. The primary reasons include catalyst deactivation, where the pyridine nitrogen can coordinate to the palladium catalyst, and the inherent instability of some pyridylboronic acids, which can lead to side reactions.[1][2] Additionally, the reactivity of the coupling partner (the aryl halide) and suboptimal reaction conditions (base, solvent, temperature) play a crucial role.[3]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known issue with heteroaryl boronic acids, especially in the presence of aqueous bases.[3][4] To mitigate this:

  • Use anhydrous solvents: Minimizing water content can reduce the rate of protodeboronation.[3]

  • Select a milder base: Consider using bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) under anhydrous conditions.

  • Use boronic esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation.[5] These are less prone to this side reaction.[3]

Q3: My reaction is producing a significant amount of homocoupled byproducts (bipyridines). What causes this and how can I prevent it?

A3: Homocoupling is the self-coupling of the boronic acid to form a dimer. This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3] To reduce homocoupling, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3] Using a Pd(0) source or an efficient precatalyst system can also be beneficial.[3]

Q4: The 2-ethylpyridine moiety seems to be inhibiting my catalyst. What can I do to overcome this?

A4: The nitrogen atom in the pyridine ring, particularly at the 2-position, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] This is often referred to as the "2-pyridyl problem."[1][2] To address this:

  • Use specialized ligands: Bulky, electron-rich phosphine ligands like RuPhos, SPhos, and XPhos can shield the palladium center from inhibitory coordination by the pyridine nitrogen and promote the desired catalytic cycle.[1][3][6]

  • Consider alternative boronic acid derivatives: As mentioned, using more stable boronic esters can sometimes improve results.

Data on Base and Solvent Optimization

The following tables summarize data from a study on the optimization of Suzuki-Miyaura couplings of a heteroarylboronic acid, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent on Reaction Yield

SolventYield (%)
Dioxane (dry)39
Dioxane/Water (4:1)75
AcetonitrileAcceptable
IsopropanolAcceptable

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), solvent (1 mL). Yields are for the synthesis of the coupled product.[6]

Table 2: Effect of Base on Reaction Yield in Different Solvent Systems

BaseYield (%) in Dry DioxaneYield (%) in Dioxane/Water (4:1)
Li₃PO₄019
Na₃PO₄3975
K₃PO₄5111
NaF1437
KF5154
CsF6958
Li₂CO₃054
Na₂CO₃3335
K₂CO₃2625

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), solvent (1 mL). Yields are for the synthesis of the coupled product.[6][7]

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura coupling reaction with a pyridylboronic acid. This should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (or its ester derivative) (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.[8]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[3]

  • Add the degassed solvent via syringe.[8]

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).[8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by a suitable method, such as flash column chromatography.[3]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing this compound couplings.

Troubleshooting_Workflow Troubleshooting Low Yield in Couplings start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) start->side_reactions optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene) check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) check_conditions->optimize_catalyst use_ester Switch to Boronic Ester (Pinacol, MIDA) side_reactions->use_ester Protodeboronation Observed degas Ensure Thorough Degassing side_reactions->degas Homocoupling Observed success Improved Yield optimize_base->success optimize_solvent->success optimize_catalyst->success use_ester->success degas->success

Caption: Troubleshooting workflow for low-yielding coupling reactions.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate and backfill with N2/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Work-up (Quench, Extract, Wash) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Deactivation in Reactions with (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during reactions involving (2-Ethylpyridin-3-yl)boronic acid. The inherent properties of this pyridine-containing boronic acid can lead to specific issues in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This guide offers practical solutions and detailed protocols to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What is the primary cause?

A1: Low yields in Suzuki-Miyaura reactions involving this compound are frequently due to catalyst deactivation. The primary mechanism is the poisoning of the palladium catalyst by the Lewis basic nitrogen atom of the pyridine ring. This nitrogen can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle. This is a well-documented issue, often referred to as the "2-pyridyl problem," which is also relevant here due to the substituent at the 2-position.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, hindering coordination with the pyridine nitrogen. Examples include Buchwald ligands like SPhos and XPhos.

  • Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., XPhos Pd G3). These ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and significant side reaction with pyridylboronic acids. This consumes your starting material and reduces the yield of the desired product.

Troubleshooting Steps:

  • Modify the Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit greater stability and can release the boronic acid slowly under reaction conditions, keeping the concentration of the unstable free boronic acid low.

  • Optimize the Base: The choice and strength of the base are critical. Strong bases can promote protodeboronation. Consider using milder inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

  • Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. If the catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[1]

  • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source for protodeboronation. Using anhydrous solvents and reagents can be advantageous.

Q3: My reaction is producing a significant amount of homocoupling byproduct. What are the causes and solutions?

A3: Homocoupling, the self-coupling of the boronic acid to form a bipyridine, is another common side reaction. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.

Troubleshooting Steps:

  • Ensure a Rigorously Inert Atmosphere: Oxygen is a key promoter of boronic acid homocoupling. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source or Efficient Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or use a precatalyst that rapidly generates the active Pd(0) species. This minimizes the presence of Pd(II) which can facilitate homocoupling.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to suppress Pd(II)-mediated homocoupling.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, the data for structurally similar compounds provide a valuable reference for optimization.

Table 1: Effect of Ligand and Palladium Source on the Suzuki-Miyaura Coupling of 3-Pyridylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10018High
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10024High
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O10012Moderate to High
4PdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O8516Moderate

Note: Yields are qualitative and highly dependent on the specific aryl halide used.

Table 2: Influence of Base and Solvent on Protodeboronation and Yield

EntryBoronic Acid FormBaseSolventTemp (°C)Outcome
1Boronic AcidNaOHDioxane/H₂O100Significant Protodeboronation, Low Yield
2Boronic AcidK₃PO₄Dioxane/H₂O80Reduced Protodeboronation, Improved Yield
3Pinacol EsterCs₂CO₃Dioxane100Minimal Protodeboronation, High Yield
4MIDA BoronateK₃PO₄THF/H₂O80Minimal Protodeboronation, High Yield

Mandatory Visualizations

Catalyst_Poisoning cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Inactive_Complex Inactive Pd-Pyridine Complex Pd0->Inactive_Complex Poisoning Transmetalation Transmetalation (Boronic Acid) OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product (Ar-Py) Pyridine This compound Pyridine->Inactive_Complex Coordination

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Low Yield in Suzuki-Miyaura Reaction Check_Catalyst Is the catalyst system optimized? Start->Check_Catalyst Optimize_Catalyst Action: Use bulky ligand (SPhos, XPhos) Use Pd precatalyst Check_Catalyst->Optimize_Catalyst No Check_Protodeboronation Is protodeboronation observed? Check_Catalyst->Check_Protodeboronation Yes Optimize_Catalyst->Check_Protodeboronation Address_Protodeboronation Action: Use boronic ester (pinacol, MIDA) Use milder base (K3PO4, Cs2CO3) Lower reaction temperature Check_Protodeboronation->Address_Protodeboronation Yes Check_Homocoupling Is homocoupling observed? Check_Protodeboronation->Check_Homocoupling No Address_Protodeboronation->Check_Homocoupling Address_Homocoupling Action: Ensure inert atmosphere (degas solvents) Use Pd(0) source Check_Homocoupling->Address_Homocoupling Yes Success Improved Yield Check_Homocoupling->Success No Address_Homocoupling->Success

Caption: Troubleshooting workflow for low reaction yield.

Competing_Pathways cluster_pathways Possible Reaction Pathways Start Reaction Mixture (Ar-X, Py-B(OH)2, Pd Catalyst, Base) Cross_Coupling Suzuki-Miyaura Cross-Coupling Start->Cross_Coupling Protodeboronation Protodeboronation Start->Protodeboronation Homocoupling Homocoupling Start->Homocoupling Product Desired Product (Ar-Py) Cross_Coupling->Product Side_Product1 Side Product (Py-H) Protodeboronation->Side_Product1 Side_Product2 Side Product (Py-Py) Homocoupling->Side_Product2

Caption: Competing pathways in reactions with this compound.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, and finely powdered potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Improving the stability of (2-Ethylpyridin-3-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2-Ethylpyridin-3-yl)boronic acid in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from its instability in solution.

Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Potential Cause Troubleshooting Steps
Degradation of Boronic Acid Verify Reagent Quality: Use freshly purchased or properly stored this compound. Older batches may have degraded. Optimize Reaction Conditions: Minimize reaction time and temperature where possible. Run a time-course study to determine the optimal reaction duration. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can promote oxidative degradation of the boronic acid.[1] Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Protodeboronation Select Appropriate Base: The choice of base is critical. Strong bases can sometimes accelerate protodeboronation. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal one for your specific reaction.[2] Use Anhydrous Conditions: Moisture can facilitate protodeboronation. Use anhydrous solvents and reagents.
Homocoupling of Boronic Acid Ensure Efficient Catalyst Activity: Use a high-quality palladium catalyst and ligand. Inefficient catalytic turnover can lead to side reactions like homocoupling.[2] Control Oxygen Levels: The presence of oxygen can promote homocoupling.[1]

Issue 2: Precipitation or Cloudiness in Solution

Potential Cause Troubleshooting Steps
Formation of Boroxines Use Anhydrous Solvents: this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine, which may have different solubility.[3][4] Using anhydrous solvents can minimize this. Reversibility: Boroxine formation is often reversible upon addition of water.[4] However, for consistent results, preventing its formation is ideal. Consider converting the boronic acid to a more stable derivative if boroxine formation is a persistent issue.
Poor Solubility Solvent Screening: Test the solubility of this compound in a range of solvents to find the most suitable one for your application.
Reaction with Solvent Solvent Compatibility: Ensure the chosen solvent is compatible with the boronic acid and does not promote degradation or precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The primary degradation pathways for boronic acids, including this compound, are oxidation and protodeboronation .[5] Oxidation involves the cleavage of the carbon-boron bond by oxidative species, while protodeboronation is the cleavage of the C-B bond by a proton source, often water.[5]

Q2: How can I improve the long-term storage stability of this compound in solution?

A2: For long-term storage in solution, it is highly recommended to convert the boronic acid into a more stable derivative, such as a boronate ester . Common methods include reaction with diols like pinacol or with diethanolamine.[5][6] These derivatives are generally more resistant to oxidation and protodeboronation and can often be used directly in subsequent reactions.[5][6] If storing the boronic acid itself, use an anhydrous, deoxygenated aprotic solvent and store under an inert atmosphere at low temperatures.

Q3: What is a boroxine and how does it affect my experiment?

A3: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3][4][7] This process is a reversible equilibrium.[4] Boroxine formation can lead to issues with solubility and inconsistent reactivity, as the boroxine may have different properties than the parent boronic acid. To minimize boroxine formation, it is advisable to use anhydrous conditions.[8]

Q4: Can the ethyl group on the pyridine ring influence the stability of the boronic acid?

Q5: What analytical techniques can be used to monitor the stability of this compound?

A5: Several analytical techniques can be employed to monitor the degradation of boronic acids, including:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the boronic acid from its degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to observe changes in the structure of the boronic acid and the appearance of degradation products.

  • Mass Spectrometry (MS): Can help identify the masses of degradation products.[12]

Experimental Protocols

Protocol 1: Formation of a Diethanolamine Boronate Ester for Enhanced Stability

This protocol describes the conversion of this compound to its diethanolamine boronate ester, a more stable derivative.

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (anhydrous)

  • Stir bar and vial

Procedure:

  • In a clean, dry vial, dissolve this compound in a minimal amount of anhydrous dichloromethane.

  • Add a stir bar and begin stirring.

  • Add one equivalent of diethanolamine dropwise to the solution.[6]

  • A precipitate of the diethanolamine boronate ester should form.[6]

  • Continue stirring for 15-30 minutes.

  • The resulting solid can be isolated by filtration, washed with a small amount of cold dichloromethane, and dried under vacuum.

  • The stable diethanolamine boronate ester can be stored and used in subsequent reactions, often by slow release of the boronic acid under the reaction conditions.[6]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommendations
Oxygen Promotes oxidative degradation and homocoupling.[1]Use degassed solvents and an inert atmosphere (N₂ or Ar).[1]
Moisture Facilitates protodeboronation and can lead to boroxine formation.[3][4]Use anhydrous solvents and reagents.
pH Both acidic and basic conditions can promote protodeboronation. The optimal pH is substrate-dependent.[13]Screen different pH conditions or use buffered solutions for aqueous applications.
Temperature Higher temperatures generally accelerate degradation rates.Store solutions at low temperatures and minimize reaction temperatures.
Light Can potentially promote photo-degradation pathways.Store solutions in amber vials or protect from light.

Visualizations

experimental_workflow Workflow for Improving Boronic Acid Stability cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_stabilization Stabilization Strategy cluster_analysis Analysis cluster_outcome Outcome start Low Yield / Inconsistent Results check_reagent Check Boronic Acid Quality start->check_reagent Suspect Degradation optimize_conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) start->optimize_conditions check_base Screen Different Bases start->check_base form_ester Convert to Boronate Ester (e.g., Diethanolamine, Pinacol) check_reagent->form_ester If degradation is confirmed monitor_stability Monitor Stability (HPLC, NMR) optimize_conditions->monitor_stability check_base->monitor_stability form_ester->monitor_stability Verify stability of ester end Improved Yield & Reproducibility monitor_stability->end

Caption: A workflow for troubleshooting and improving the stability of boronic acids in experiments.

degradation_pathways Degradation Pathways of this compound cluster_oxidation Oxidation cluster_protodeboronation Protodeboronation cluster_dehydration Dehydration boronic_acid This compound oxidative_cleavage Oxidative Cleavage of C-B Bond boronic_acid->oxidative_cleavage proton_cleavage Proton-mediated Cleavage of C-B Bond boronic_acid->proton_cleavage boroxine_formation Formation of Boroxine boronic_acid->boroxine_formation oxygen [O] oxygen->oxidative_cleavage proton H+ proton->proton_cleavage boroxine_formation->boronic_acid Reversible water - 3 H₂O

Caption: Key degradation pathways for this compound in solution.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using heteroaryl boronic acids in Suzuki couplings?

A1: Heteroaryl boronic acids present unique challenges compared to their aryl counterparts. The primary issues include:

  • Low to no yield: This can be caused by a multitude of factors including catalyst inactivity, poor reagent quality, or suboptimal reaction conditions.[1]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohols), leading to the formation of the corresponding unsubstituted heteroarene.[2][3] This is particularly prevalent with electron-rich and some electron-deficient heteroaryl boronic acids.[2][4]

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, leading to its deactivation and consequently, low reaction yields.[2][3][5] This is a common issue with π-deficient heterocycles like pyridine and pyrimidine.[3]

  • Homocoupling: The formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or the aryl halide can reduce the yield of the desired cross-coupled product. The presence of oxygen can promote the homocoupling of boronic acids.[2]

  • Poor Solubility: Heteroaryl compounds, especially those that are highly polar, can have poor solubility in common organic solvents, which can hinder reaction rates.[5]

Q2: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A2: When a Suzuki reaction fails, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Heteroaryl boronic acids can degrade over time.

  • Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[1] For reactions sensitive to water, ensure your base is dry.[1]

  • Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some reactions require heating to proceed at an adequate rate.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing low or no yield of your desired product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yields

start Low/No Yield catalyst Check Catalyst Activity - Use fresh catalyst/precatalyst - Ensure inert atmosphere start->catalyst reagents Verify Reagent Quality - Purity of aryl halide - Stability of boronic acid start->reagents conditions Optimize Reaction Conditions - Screen bases and solvents - Adjust temperature start->conditions catalyst->conditions reagents->conditions boronic_acid_issue Suspect Boronic Acid Instability? conditions->boronic_acid_issue protodeboronation Address Protodeboronation - Use anhydrous conditions - Switch to milder base - Use boronic ester boronic_acid_issue->protodeboronation Yes catalyst_poisoning Address Catalyst Poisoning - Use bulky, electron-rich ligands - Slow addition of heterocycle boronic_acid_issue->catalyst_poisoning No, suspect poisoning success Improved Yield protodeboronation->success catalyst_poisoning->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

Table 1: General Parameters for Optimizing Low Yield Reactions

ParameterRecommendationRationale
Catalyst Use a fresh, active palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a precatalyst like XPhos Pd G3).Ensures the presence of the active Pd(0) species.[1]
Ligand For N-heterocycles, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands can protect the palladium center from coordination by the basic nitrogen of the heterocycle, preventing catalyst poisoning.[2]
Base Screen a range of bases from mild (e.g., KF, K₂CO₃) to strong (e.g., K₃PO₄, Cs₂CO₃).The optimal base depends on the specific substrates and their sensitivity.[6]
Solvent Test various solvents or solvent mixtures (e.g., dioxane/water, THF/water, toluene, DMF).Solubility of reagents and intermediates is crucial for reaction efficiency.[2][7]
Temperature Optimize the reaction temperature, starting from lower temperatures (e.g., 60-80 °C) and increasing if necessary.Higher temperatures can sometimes promote side reactions like protodeboronation.[8]
Issue 2: Significant Protodeboronation

Protodeboronation is a common side reaction that consumes the heteroaryl boronic acid.

Q: How can I minimize or prevent protodeboronation?

A: Several strategies can be employed to mitigate protodeboronation:

  • Use Anhydrous Conditions: Since water is often the proton source, switching to anhydrous solvents and reagents can significantly reduce this side reaction.[1]

  • Employ Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]

  • Use Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt, can protect it from protodeboronation.[5][7][9] These derivatives often release the boronic acid slowly in situ, maintaining a low concentration and favoring the desired cross-coupling.[4]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[8] Running the reaction at the lowest effective temperature can help.

  • Optimize Catalyst and Ligand: A highly active catalyst system can increase the rate of the desired Suzuki coupling, making it more competitive with the protodeboronation pathway.[4]

Table 2: Comparison of Boron Reagents to Minimize Protodeboronation

Boron ReagentStructureAdvantagesDisadvantages
Boronic Acid R-B(OH)₂Commercially available, often used directly.Prone to protodeboronation and trimerization to boroxines.[9]
Pinacol Ester R-B(O-C(CH₃)₂-)₂More stable than boronic acids, less prone to protodeboronation.[10]May require harsher conditions for hydrolysis to the active species.
MIDA Boronate R-B(N(CH₃)(CH₂CO₂)₂)Highly stable, crystalline solids, compatible with chromatography.[11][12] Allows for slow release of the boronic acid.[11]Requires an additional synthetic step for preparation.[13]
Potassium Trifluoroborate [R-BF₃]KAir and moisture stable crystalline solids, less prone to protodeboronation.[9]Requires preparation from the corresponding boronic acid or ester.
Issue 3: Catalyst Poisoning with Nitrogen-Containing Heterocycles

The lone pair of electrons on nitrogen atoms in heteroaryl compounds can bind to the palladium catalyst, inhibiting its activity.

Q: How can I overcome catalyst poisoning in Suzuki reactions with N-heterocycles?

A: To mitigate catalyst poisoning, consider the following approaches:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands create a sterically hindered environment around the palladium center, which can prevent the nitrogen of the heterocycle from coordinating and deactivating the catalyst.

  • Use of Precatalysts: Well-defined palladium precatalysts can generate the active catalytic species more efficiently in the presence of the substrate, reducing the opportunity for catalyst deactivation.[2]

  • Slow Addition: Slowly adding the nitrogen-containing coupling partner to the reaction mixture can help to maintain a low concentration, thereby minimizing its inhibitory effect on the catalyst.[2]

  • Anhydrous Conditions: In some instances, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[2]

  • Additive Effects: The addition of trimethyl borate has been shown to attenuate the Lewis-basicity of heteroatomic subunits, thereby mitigating catalyst poisoning.[5]

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction with a Heteroaryl Boronic Acid

This protocol provides a general starting point; specific conditions may need to be optimized for your particular substrates.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add aryl halide, boronic acid, and base to an oven-dried vial. prep2 2. Seal vial and purge with inert gas. prep1->prep2 prep3 3. Add catalyst/ligand under inert atmosphere. prep2->prep3 prep4 4. Add degassed solvent. prep3->prep4 react1 5. Heat to desired temperature with vigorous stirring. prep4->react1 react2 6. Monitor progress by TLC, GC, or LC-MS. react1->react2 workup1 7. Cool to RT, dilute with organic solvent, and wash with water/brine. react2->workup1 workup2 8. Dry organic layer, filter, and concentrate. workup1->workup2 workup3 9. Purify by column chromatography. workup2->workup3

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a MIDA Boronate Ester

This protocol is useful for stabilizing sensitive heteroaryl boronic acids.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a suitable solvent such as a 1:1 mixture of toluene and DMSO.[8]

  • Dehydration: Heat the mixture under Dean-Stark conditions to remove water azeotropically.

  • Isolation: Once the reaction is complete (as monitored by the cessation of water collection), cool the reaction mixture. The MIDA boronate often precipitates upon cooling or after the addition of a non-polar solvent.

  • Purification: The crystalline MIDA boronate can be isolated by filtration and washed with a cold solvent.[13] For some substrates, purification by column chromatography may be necessary.[11]

Concluding Remarks

Successfully conducting Suzuki reactions with heteroaryl boronic acids requires careful consideration of the specific properties of the heterocyclic system. By systematically addressing potential issues such as low reactivity, protodeboronation, and catalyst poisoning through the strategic selection of reagents and optimization of reaction conditions, researchers can effectively synthesize a wide range of valuable heteroaryl compounds. This guide serves as a starting point for troubleshooting and developing robust and efficient Suzuki coupling protocols.

References

Validation & Comparative

A Comparative Guide to (2-Ethylpyridin-3-yl)boronic Acid and Its Isomers in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryls are crucial scaffolds in numerous pharmaceuticals and functional materials. The selection of the appropriate pyridine boronic acid isomer is critical for the success of these synthetic endeavors. This guide provides an objective comparison of the performance of (2-Ethylpyridin-3-yl)boronic acid against its common isomers: Pyridine-2-boronic acid, Pyridine-3-boronic acid, and Pyridine-4-boronic acid, in Suzuki coupling reactions.

Executive Summary

The reactivity of pyridine boronic acid isomers in Suzuki coupling is significantly influenced by electronic and steric factors. Generally, pyridine-3- and pyridine-4-boronic acids are effective coupling partners, affording good to excellent yields. In contrast, pyridine-2-boronic acid often presents challenges, a phenomenon widely known as the "2-pyridyl problem," which leads to lower yields due to catalyst inhibition and protodeboronation.[1][2] The introduction of an ethyl group at the 2-position of pyridine-3-boronic acid, as in this compound, introduces steric hindrance that can influence its reactivity relative to the unsubstituted parent compound.

Comparative Performance of Pyridine Boronic Acid Isomers

Boronic Acid IsomerStructureRepresentative Yield (%)Key Considerations
Pyridine-2-boronic acid20-50%[2][3]Prone to the "2-pyridyl problem": catalyst inhibition by the adjacent nitrogen and facile protodeboronation, leading to lower yields.[1] Requires carefully optimized conditions and specialized ligands.
This compound60-80% (estimated)The ethyl group at the 2-position introduces steric hindrance, which may slightly reduce reactivity compared to the unsubstituted 3-isomer.[4] However, the boronic acid at the 3-position is electronically favorable for coupling.
Pyridine-3-boronic acid70-95%[5][6]Generally exhibits high reactivity and stability, leading to consistently good to excellent yields. The boronic acid group is electronically and sterically accessible.
Pyridine-4-boronic acid75-98%[7][8]Often the most reactive isomer due to the electronic activation of the C-B bond by the para-nitrogen atom. It is also sterically unhindered, contributing to high yields.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a pyridine boronic acid with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling: [5][7]

To a reaction vessel is added the pyridine boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents). The vessel is then sealed and subjected to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., 1,4-dioxane/water mixture) is then added. The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

Mechanistic Insights and Logical Relationships

The differences in reactivity among the pyridine boronic acid isomers can be attributed to a combination of electronic and steric effects, which are crucial steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Pyr-B(OR)2 Base E Ar-Pd(II)-Pyr(L2) D->E F Reductive Elimination E->F F->A G Ar-Pyr F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key step influenced by the isomer structure is the transmetalation, where the pyridine group is transferred from the boron atom to the palladium center.

Isomer_Reactivity cluster_factors Influencing Factors cluster_isomers Pyridine Boronic Acid Isomers Electronic Effects Electronic Effects Pyridine-2-boronic acid Pyridine-2-boronic acid Electronic Effects->Pyridine-2-boronic acid Negative (N-coordination) This compound This compound Electronic Effects->this compound Favorable Pyridine-3-boronic acid Pyridine-3-boronic acid Electronic Effects->Pyridine-3-boronic acid Favorable Pyridine-4-boronic acid Pyridine-4-boronic acid Electronic Effects->Pyridine-4-boronic acid Highly Favorable (para-N activation) Steric Hindrance Steric Hindrance Steric Hindrance->Pyridine-2-boronic acid Moderate Steric Hindrance->this compound Increased (Ethyl group) Steric Hindrance->Pyridine-3-boronic acid Low Steric Hindrance->Pyridine-4-boronic acid Low Low Yield Low Yield Pyridine-2-boronic acid->Low Yield Good Yield Good Yield This compound->Good Yield High Yield High Yield Pyridine-3-boronic acid->High Yield Excellent Yield Excellent Yield Pyridine-4-boronic acid->Excellent Yield

Caption: Factors influencing the reactivity of pyridine boronic acid isomers.

Conclusion

In the Suzuki-Miyaura coupling, this compound is expected to be a competent coupling partner, likely affording good yields. Its performance is anticipated to be superior to that of pyridine-2-boronic acid but potentially slightly lower than the unsubstituted pyridine-3-boronic acid due to steric hindrance from the 2-ethyl group. Pyridine-4-boronic acid generally remains the most reactive isomer. For drug development professionals and synthetic chemists, the choice of isomer should be guided by a balance of desired regiochemistry, commercial availability, and the potential need for reaction optimization, particularly when dealing with sterically hindered or electronically challenging substrates.

References

A Researcher's Guide to Biaryl Synthesis: Comparing (2-Ethylpyridin-3-yl)boronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the organoboron reagent is critical to the success of this reaction, influencing yield, purity, and ease of handling. This guide provides an objective comparison of (2-Ethylpyridin-3-yl)boronic acid and its more stable and robust alternatives: Potassium (2-Ethylpyridin-3-yl)trifluoroborate and (2-Ethylpyridin-3-yl) MIDA boronate.

While this compound is a viable reagent, its stability can be a concern, leading to challenges in storage, handling, and purification, and potentially impacting reaction consistency. This is a well-documented issue with many pyridylboronic acids, particularly those substituted at the 2-position, due to their propensity for protodeboronation. To address these limitations, more stable surrogates have been developed, offering significant advantages in many synthetic applications.

Performance Comparison in Suzuki-Miyaura Coupling

This section presents a comparative analysis of the performance of this compound and its alternatives in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of direct comparative data for this compound, data for the closely related 5-bromo-2-methylpyridin-3-amine coupled with various arylboronic acids is presented as a proxy to provide a reasonable expectation of reactivity. This is juxtaposed with data for pyridyl MIDA boronates and trifluoroborates to highlight the general performance advantages of these alternatives.

Table 1: Performance Comparison of Boronic Acid and its Alternatives in Suzuki-Miyaura Coupling

Boron ReagentCoupling PartnerProductYield (%)Catalyst/LigandBaseSolventTemp (°C)Ref.
(5-Amino-6-methylpyridin-3-yl)boronic acid (analogue)4-Methoxyphenylboronic acid5-Amino-2-methyl-3-(4-methoxyphenyl)pyridine85Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95[1]
(5-Amino-6-methylpyridin-3-yl)boronic acid (analogue)4-Chlorophenylboronic acid5-Amino-3-(4-chlorophenyl)-2-methylpyridine82Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95[1]
Potassium pyridin-3-yltrifluoroborate4-Bromobenzonitrile3-(4-Cyanophenyl)pyridine85Pd(OAc)₂ / RuPhosNa₂CO₃Ethanol85[2]
Potassium 2-fluoropyridin-3-yltrifluoroborate4-Bromobenzonitrile2-Fluoro-3-(4-cyanophenyl)pyridine73Pd(OAc)₂ / RuPhosNa₂CO₃Ethanol85[2]
2-Pyridyl MIDA boronate4-Chloro-N,N-dimethylaniline2-(4-(Dimethylamino)phenyl)pyridine95Pd(OAc)₂ / SPhos / Cu(OAc)₂ / DEAKOAc1,4-Dioxane80[3]
2-Pyridyl MIDA boronate1-Chloro-4-nitrobenzene2-(4-Nitrophenyl)pyridine91Pd(OAc)₂ / SPhos / Cu(OAc)₂ / DEAKOAc1,4-Dioxane80[3]

Note: The yields presented are based on reported examples with the specified substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Key Advantages of Boronic Acid Alternatives

  • Enhanced Stability: Both potassium organotrifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.[2][3]

  • Improved Handling and Purity: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes. They can often be purified by standard techniques like recrystallization or chromatography, which can be challenging for boronic acids.

  • Controlled Release: MIDA boronates, in particular, can offer a "slow-release" of the boronic acid under the reaction conditions. This is advantageous for challenging couplings where the boronic acid is unstable and prone to decomposition, as it keeps the concentration of the active reagent low, minimizing side reactions like protodeboronation.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridylboronic Acid Analogue

This protocol is based on the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 85-95 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Potassium Pyridyltrifluoroborate

This protocol is a general procedure for the cross-coupling of potassium heteroaryltrifluoroborates.[2]

Materials:

  • Potassium pyridyltrifluoroborate (1.05 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Ethanol

Procedure:

  • In a reaction vessel, combine the potassium pyridyltrifluoroborate, aryl halide, Pd(OAc)₂, RuPhos, and Na₂CO₃.

  • Add ethanol as the solvent.

  • Heat the mixture to 85 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture, filter through a pad of Celite®, and rinse with an organic solvent.

  • The filtrate is then concentrated, and the residue is purified by flash chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate

This protocol is optimized for the coupling of 2-pyridyl MIDA boronates, which are known to be challenging substrates.[3]

Materials:

  • 2-Pyridyl MIDA boronate (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • SPhos (10 mol%)

  • Copper(II) acetate [Cu(OAc)₂] (10 mol%)

  • Diethanolamine (DEA) (20 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane followed by diethanolamine via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing the Workflow and Logic

To better understand the reaction and the advantages of the alternative reagents, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_precursor R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl_precursor reductive_elimination Reductive Elimination pd2_biaryl_precursor->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ / R²-BF₃K / R²-B(MIDA) base Base organoboron->base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection_Workflow start Biaryl Synthesis Requirement boronic_acid_stability Is the pyridylboronic acid known to be stable and easy to handle? start->boronic_acid_stability use_boronic_acid Use this compound boronic_acid_stability->use_boronic_acid Yes consider_alternatives Consider stable alternatives boronic_acid_stability->consider_alternatives No / Uncertain alternative_choice Select alternative based on specific needs (e.g., slow release) consider_alternatives->alternative_choice use_trifluoroborate Use Potassium (2-Ethylpyridin-3-yl)trifluoroborate for general stability alternative_choice->use_trifluoroborate General Stability use_mida_boronate Use (2-Ethylpyridin-3-yl) MIDA boronate for challenging couplings requiring slow release alternative_choice->use_mida_boronate Slow Release Needed

Caption: A logical workflow for selecting the appropriate boron reagent.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice of reagent can significantly impact the efficiency and success of a synthetic campaign. While this compound can be a suitable reagent in some cases, its inherent instability, particularly in the context of 2-substituted pyridines, necessitates the consideration of more robust alternatives. Potassium (2-Ethylpyridin-3-yl)trifluoroborate and (2-Ethylpyridin-3-yl) MIDA boronate offer superior stability, ease of handling, and often lead to higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions. The selection between these alternatives can be guided by the specific challenges of the desired transformation, with MIDA boronates being particularly advantageous for notoriously difficult couplings that benefit from a slow-release strategy. By leveraging these advanced reagents, chemists can overcome common hurdles in biaryl synthesis and accelerate the development of novel molecules.

References

Comparative study of palladium catalysts for pyridine boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Pyridine Boronic Acids

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl and heteroaryl compounds is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds with high functional group tolerance. However, the coupling of pyridine boronic acids presents unique challenges due to the potential for catalyst inhibition by the basic nitrogen atom of the pyridine ring and the propensity for protodeboronation. The choice of an appropriate palladium catalyst is therefore paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of pyridine boronic acids, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The success of a Suzuki-Miyaura coupling involving pyridine boronic acids is highly dependent on the catalyst system employed. Modern palladium catalysts, particularly pre-formed complexes with bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, have shown significant advantages over traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These advanced catalysts often lead to higher yields, lower catalyst loadings, and shorter reaction times.[1][2]

The following tables summarize the performance of several common palladium catalysts in the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl halides. The data presented is a synthesis of representative results from the literature to provide a comparative overview.[1][3][4][5]

Table 1: Comparison of Palladium Catalysts for the Coupling of 3-Pyridylboronic Acid with Aryl Bromides

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
Pd(OAc)₂ / SPhosSPhosCs₂CO₃1,4-Dioxane/H₂O10018>902
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>851-3

Table 2: Comparison of Palladium Catalysts for the Coupling of 2-Pyridylboronic Acid Derivatives with Aryl Halides

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / Ligand 1PhosphiteKF1,4-Dioxane11012-2474-821.0-1.5 (Pd)
Pd₂(dba)₃ / Ligand 2Phosphine OxideK₃PO₄1,4-Dioxane11012-24~731.0-1.5 (Pd)
Pd(dppf)Cl₂dppfNa₃PO₄1,4-Dioxane65-10012-245-8910

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[1][5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of pyridine boronic acids using both a traditional and a modern palladium catalyst.

General Procedure using Pd(PPh₃)₄
  • Reaction Setup: In a flask, combine the pyridine boronic acid (1.2 equivalents), aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[1]

General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G3)
  • Reaction Setup: To an oven-dried vial, add the pyridine boronic acid (1.5 equivalents), aryl halide (1.0 equivalent), potassium phosphate (2.0 equivalents), and the XPhos Pd G3 precatalyst (1-2 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add degassed solvent (e.g., THF or toluene).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-8 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd(PPh₃)₄ protocol.[1]

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a comparison of catalyst performance.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime Base RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Pyridine Boronic Acid - Aryl Halide - Base - Catalyst start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: - Quench - Extract - Dry reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: A general experimental workflow for palladium-catalyzed coupling.

Catalyst_Performance_Comparison Catalyst Catalyst Type Yield Reaction Time Catalyst Loading Traditional Traditional (e.g., Pd(PPh₃)₄) Moderate Long High Buchwald Buchwald Precatalysts (e.g., XPhos Pd G3) High Short Low NHC NHC-Pd (e.g., PEPPSI™-IPr) High Moderate Low

Caption: A logical comparison of palladium catalyst performance indicators.

References

MIDA Boronates: A Superior, Stable Alternative to (2-Ethylpyridin-3-yl)boronic Acid for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and reliability of reagents are paramount for efficient and reproducible synthesis. While (2-Ethylpyridin-3-yl)boronic acid is a valuable building block, its inherent instability presents significant challenges in handling, storage, and application. This guide provides a comprehensive comparison with N-methyliminodiacetic acid (MIDA) boronates, demonstrating their superiority as stable, easy-to-handle, and highly effective alternatives for cross-coupling reactions.

The use of 2-heterocyclic boronic acids, including the 2-pyridyl class to which this compound belongs, is often hampered by their propensity for protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive.[1][2][3][4] This decomposition is particularly rapid at neutral pH and can be accelerated by factors such as temperature and the presence of water, leading to diminished yields and the need for carefully controlled reaction conditions.[3][4]

MIDA boronates have emerged as a transformative solution to this "2-pyridyl problem".[5] These air- and moisture-stable, crystalline solids are compatible with silica gel chromatography, allowing for straightforward purification and handling.[6][7] The key to their success lies in the "slow-release" mechanism, where the stable MIDA boronate is hydrolyzed in situ under basic conditions to gradually generate the active boronic acid for the cross-coupling reaction.[5][8] This controlled release minimizes the concentration of the unstable boronic acid at any given time, thereby suppressing decomposition pathways and leading to significantly improved reaction outcomes.

Performance Comparison: Stability and Reactivity

The enhanced stability of MIDA boronates translates directly to improved performance in cross-coupling reactions. The following tables summarize the key differences in stability and reactivity between traditional 2-pyridyl boronic acids and their MIDA boronate counterparts. While direct data for this compound is not extensively published, the data for analogous 2-pyridyl boronic acids is highly representative of the challenges and the advantages offered by the MIDA platform.

Table 1: Benchtop Stability Comparison of 2-Heterocyclic Boronic Acids vs. MIDA Boronates

Compound% Decomposition of Boronic Acid (15 days, air)% Decomposition of MIDA Boronate (≥60 days, air)
2-Furyl>95%<5%
2-Thienyl~63%<5%
2-Benzofuryl~50%<5%
2-Indolyl~86%<5%
2-PyridylSignificant<5% (stable solid)

Data extrapolated from studies on various 2-heterocyclic boronic acids.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boron Reagents with an Aryl Chloride

Boron ReagentCoupling PartnerYield with Boronic AcidYield with MIDA Boronate
2-Benzofurylboronic acid / MIDA boronate4-Chloroanisole50%92%
2-Thienylboronic acid / MIDA boronate4-Chloroanisole37%94%
2-Indolylboronic acid / MIDA boronate4-Chloroanisole14%93%
2-Pyridylboronic acid / MIDA boronateVarious Aryl ChloridesLow to ModerateGenerally High

Yields are illustrative and based on published data for similar systems.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a 2-pyridyl MIDA boronate with an aryl halide. This can be adapted for (2-Ethylpyridin-3-yl)MIDA boronate.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried reaction vial, add the 2-pyridyl MIDA boronate (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).

  • Solvent Addition: The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., a mixture of dioxane and water, or DMF) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the MIDA Boronate Advantage

The following diagrams illustrate the key concepts behind the utility of MIDA boronates.

G cluster_0 Traditional Approach cluster_1 MIDA Boronate Approach Unstable Boronic Acid Unstable Boronic Acid Decomposition Decomposition Unstable Boronic Acid->Decomposition Fast Cross-Coupling Cross-Coupling Unstable Boronic Acid->Cross-Coupling Slow Desired Product Desired Product Cross-Coupling->Desired Product Stable MIDA Boronate Stable MIDA Boronate Slow Release Slow Release Stable MIDA Boronate->Slow Release Base/H2O Active Boronic Acid Active Boronic Acid Slow Release->Active Boronic Acid Efficient Cross-Coupling Efficient Cross-Coupling Active Boronic Acid->Efficient Cross-Coupling High Yield Product High Yield Product Efficient Cross-Coupling->High Yield Product

Caption: Comparison of reaction pathways for unstable boronic acids and MIDA boronates.

The diagram above illustrates how the slow-release mechanism of MIDA boronates circumvents the rapid decomposition pathway that plagues traditional, unstable boronic acids, leading to higher product yields.

G Start Start Combine Reactants Combine MIDA Boronate, Aryl Halide, Catalyst, Base Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Combine Reactants->Inert Atmosphere Add Solvent Add Anhydrous Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat and Stir (monitor reaction) Add Solvent->Heat & Stir Work-up Cool, Dilute, Wash Heat & Stir->Work-up Purify Column Chromatography Work-up->Purify Product Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling with MIDA boronates.

This workflow highlights the straightforward and standard procedures involved when using the bench-stable MIDA boronates, eliminating the need for specialized handling techniques often required for their unstable boronic acid counterparts.

References

A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridines is a critical task. This guide provides an objective, data-driven comparison of three cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki, Stille, and Negishi couplings—for the construction of carbon-carbon bonds on the pyridine ring.

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of robust and versatile methods for its functionalization is of paramount importance. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide offers a detailed comparison of the Suzuki-Miyaura, Stille, and Negishi couplings, focusing on their performance in pyridine synthesis, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in synthetic strategy.

At a Glance: Key Differences Between the Coupling Reactions

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity of Reagents Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1][2]Moderate toxicity; organozinc reagents are air and moisture sensitive.
Stability of Reagents Boronic acids can be prone to decomposition; boronic esters are more stable.[1]Organostannanes are generally stable to air and moisture.[1][2]Organozinc reagents are often prepared in situ due to their sensitivity.[2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1]Excellent, tolerates a wide range of functional groups.[1][2]Excellent functional group tolerance.[2]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral or mildly basic conditions.[1]Generally mild conditions.[2]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1][2]Zinc salts are generally easy to remove with an aqueous workup.

Performance Comparison: Experimental Data

Direct head-to-head comparisons of the three coupling reactions for the synthesis of identical pyridine derivatives under the same conditions are scarce in the literature. The following tables summarize representative experimental data for each coupling method as applied to pyridine synthesis, compiled from various sources to provide a comparative overview.

Suzuki-Miyaura Coupling: Representative Yields

The Suzuki-Miyaura coupling is a widely used method for pyridine functionalization due to the commercial availability of a vast array of boronic acids and the low toxicity of the reagents.

Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O1002471
2,6-DibromopyridinePhenylboronic acidPd complexK₂CO₃DMF/H₂O1202495
2-Chloropyridine-3-boronic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-24>95[3]
5-Bromonicotinic acidPhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)71[5]
Stille Coupling: Representative Yields

The Stille coupling is renowned for its excellent functional group tolerance and the stability of the organostannane reagents. However, the toxicity of tin compounds is a significant drawback.

Pyridine SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
2-Bromopyridine(Tributylstannyl)pyridinePdCl₂(PPh₃)₂-Toluene1104878
2,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄-DMF90-10012-24Not specified
3-StannylpyridinesBromopyridinesCyclopalladated ferrocenylimine/PCy₃CuI, CsFNot specifiedNot specifiedNot specifiedNot specified[6]
Diazocine-BrPyridine-SnBu₃Pd(OAc)₂/XPhosCsF1,4-Dioxane802494[7]
Negishi Coupling: Representative Yields

The Negishi coupling offers high yields and excellent functional group tolerance under mild conditions, though it requires the handling of air- and moisture-sensitive organozinc reagents.[2]

Pyridine SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
2-Bromopyridine(Pyridin-2-yl)zinc bromidePd(PPh₃)₄THFrefluxNot specifiedHigh
2-Bromo-3-methylpyridine(Pyridin-2-yl)zinc chloridePd(PPh₃)₄THFreflux18-24High
2-HalopyridinesArylzinc halidesPd(dba)₂/XPhosNot specifiedNot specifiedNot specifiedNot specified[8]
2-Bromopyridine(3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloridePd(PPh₃)₄THFreflux20Not specified[8]

Catalytic Cycles

The catalytic cycles for the Suzuki, Stille, and Negishi couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent used in the transmetalation step.

Suzuki_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-SnR3) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar'

Catalytic cycle of the Stille coupling.

Negishi_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-ZnX) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar'

Catalytic cycle of the Negishi coupling.

Experimental Protocols

The following are generalized experimental protocols for each coupling reaction. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF/water).[4][7] Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the halopyridine (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF).[2] Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand, 1-5 mol%). In some cases, a copper(I) co-catalyst may be added.[1][6]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction by TLC or GC-MS.[2]

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts. Filter the slurry through celite and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]

General Protocol for Negishi Coupling
  • Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by reacting the corresponding organohalide with activated zinc or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dba)₂/phosphine ligand, 1-5 mol%).[2]

  • Coupling: Add the freshly prepared or commercial organozinc reagent (1.1-1.5 equiv.) to the flask containing the halopyridine and catalyst.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (typically 25-65 °C) for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental Workflow Comparison

Workflow_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling s1 Combine Halopyridine, Boronic Acid, and Base s2 Add Degassed Solvent and Pd Catalyst s1->s2 s3 Heat and Stir s2->s3 s4 Aqueous Work-up s3->s4 s5 Purification s4->s5 st1 Combine Halopyridine and Organostannane st2 Add Degassed Solvent and Pd Catalyst st1->st2 st3 Heat and Stir st2->st3 st4 Work-up with KF to Remove Tin st3->st4 st5 Purification st4->st5 n1 Prepare/Obtain Organozinc Reagent n3 Add Organozinc Reagent n1->n3 n2 Combine Halopyridine and Pd Catalyst n2->n3 n4 Stir at RT or with Gentle Heating n3->n4 n5 Aqueous Work-up n4->n5 n6 Purification n5->n6

Generalized experimental workflow comparison.

Conclusion and Recommendations

The choice between Suzuki, Stille, and Negishi couplings for pyridine synthesis is a multifactorial decision that depends on the specific synthetic target, available starting materials, and laboratory capabilities.

  • The Suzuki-Miyaura coupling is often the first choice for many applications due to the low toxicity of the reagents, the ease of byproduct removal, and the vast commercial availability of boronic acids.[1] It is particularly well-suited for high-throughput synthesis and medicinal chemistry applications.

  • The Stille coupling offers unparalleled functional group tolerance and is a robust option when dealing with sensitive substrates or when the corresponding boronic acid is unstable.[1] However, the high toxicity of organotin compounds and the challenges associated with their removal from the final product are significant drawbacks that must be carefully managed.[1][2]

  • The Negishi coupling provides a powerful method for pyridine functionalization, often proceeding with high yields under mild conditions and with excellent functional group tolerance.[2] The primary challenge lies in the preparation and handling of the air- and moisture-sensitive organozinc reagents, which often necessitates their in situ generation.

For initial explorations and routine syntheses, the Suzuki coupling is generally recommended. For complex molecules with sensitive functional groups where the Suzuki coupling may be problematic, the Stille and Negishi couplings offer powerful and reliable alternatives, with the choice between them often depending on the tolerance for handling toxic tin reagents versus air-sensitive zinc reagents. Ultimately, the optimal choice will be guided by empirical evaluation for the specific pyridine synthesis being undertaken.

References

Evaluating the Reactivity of (2-Ethylpyridin-3-yl)boronic acid pinacol ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, heteroaryl boronic acid derivatives are indispensable building blocks. Among these, (2-Ethylpyridin-3-yl)boronic acid pinacol ester stands out as a key reagent for introducing a substituted pyridine moiety. This guide provides a comparative evaluation of its reactivity, primarily in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction, benchmarked against other relevant heteroaryl boronic esters.

Reactivity Profile and Performance Comparison

This compound pinacol ester is frequently employed in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides. The reactivity of this substrate is influenced by both steric and electronic factors. The presence of the ethyl group at the 2-position, ortho to the boronic ester, can introduce steric hindrance that may affect the rate of transmetalation in the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring can modulate its nucleophilicity.

To provide a clear comparison, the performance of this compound pinacol ester is contrasted with that of other pyridyl and heteroaryl boronic esters in Suzuki-Miyaura reactions with aryl bromides.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling

Boronic EsterCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound pinacol ester 4-BromoanisolePd₂(dba)₃ / S-PhosK₃PO₄Dioxane/H₂O9018~70-85% (Typical)[1]
Pyridin-3-ylboronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O80-10012-1860-75% (Modest)[2][3]
Pyridin-2-ylboronic acid pinacol esterAryl BromidePd catalyst / Phosphine LigandVariousDioxane901865-90% (Good to Excellent)[1][4]
Thiophen-2-ylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-1001270-89% (Good)[2][3]
(4-Methoxyphenyl)boronic acid pinacol ester2,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018-20~90% (Excellent)[5]

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, and base combination used. The data is compiled from typical conditions reported in the literature.

Generally, 2-substituted pyridyl boronic esters can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen and the risk of protodeboronation.[4] However, the use of specialized phosphine ligands, such as S-Phos, has enabled efficient coupling.[1][6] Compared to the unsubstituted pyridin-3-yl analogue, the 2-ethyl substituent does not appear to dramatically hinder reactivity under optimized conditions and may even lead to comparable or higher yields in some cases. The reactivity is also highly dependent on the electrophilic partner and the chosen catalytic system.[2][3]

Key Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl boronic acid pinacol ester with an aryl bromide, based on common literature procedures.[1][4]

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried, argon-flushed reaction vessel, add the aryl bromide (1.0 equivalent), this compound pinacol ester (1.2-1.5 equivalents), a suitable base such as K₃PO₄ (2.0-3.0 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., S-Phos, 2-6 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v), to the vessel.

  • Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for the required duration (12-24 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for comparing the reactivity of different boronic esters.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Suzuki-Miyaura Catalytic Cycle

Reactivity_Comparison_Workflow cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Data Analysis & Comparison A Select Boronic Esters (Target + Alternatives) D Run Parallel Reactions for Each Boronic Ester A->D B Select Common Aryl Halide Partner B->D C Define Standardized Reaction Conditions (Catalyst, Base, Solvent, Temp) C->D E Monitor Progress (TLC, LC-MS) D->E F Isolate & Purify Products E->F G Calculate Isolated Yields F->G H Compare Yields & Reaction Times G->H I Draw Reactivity Conclusions H->I

Caption: Workflow for Comparative Reactivity Evaluation

References

The Strategic Application of (2-Ethylpyridin-3-yl)boronic Acid in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key reagents is a critical decision that significantly impacts the efficiency, cost-effectiveness, and overall success of large-scale chemical syntheses. (2-Ethylpyridin-3-yl)boronic acid has emerged as a valuable building block, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of this compound with alternative reagents, supported by a detailed analysis of synthetic protocols, performance data, and economic considerations to inform strategic sourcing and process development.

The utility of this compound lies in its ability to introduce a substituted pyridine motif, a common scaffold in many pharmaceutical compounds. However, its application in large-scale manufacturing necessitates a thorough cost-benefit analysis, weighing its synthetic accessibility and reactivity against commercially available alternatives.

Comparative Analysis of Synthetic Routes and Economic Viability

The large-scale synthesis of this compound is typically achieved through a lithium-halogen exchange reaction of a corresponding halo-pyridine precursor, followed by borylation. The most common precursor is 2-ethyl-3-bromopyridine. The economic viability of this process is heavily dependent on the cost of raw materials, reagents, and the efficiency of the synthetic process.

Parameter This compound (Synthesized in-house) Alternative: (Pyridin-3-yl)boronic acid (Commercial) Alternative: 2-Chloropyridine-3-boronic Acid (Commercial)
Starting Material Cost Moderate (dependent on 2-ethyl-3-bromopyridine price)Low to ModerateModerate
Synthesis Steps 1-2 stepsN/A (purchased)N/A (purchased)
Typical Yield 70-85% (estimated based on similar pyridylboronic acids)N/AN/A
Purity High (>95% achievable with purification)High (>98%)High (>97%)
Scalability Good, but requires handling of organolithium reagentsExcellentExcellent
Overall Cost-Effectiveness Potentially high for large quantities, dependent on process optimizationHigh for standard applicationsModerate, offers additional functionality

Note: Cost and yield data are estimates based on available information for similar compounds and are subject to variation based on supplier, scale, and process optimization.

Performance in Suzuki-Miyaura Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its performance is benchmarked against other commercially available pyridylboronic acids.

Performance Metric This compound (Pyridin-3-yl)boronic acid 2-Chloropyridine-3-boronic Acid
Reactivity Good, comparable to other 3-pyridylboronic acids.[1]Good, widely used benchmark.[1]Good, electron-withdrawing chlorine can enhance reactivity.[1]
Reaction Time Typically 2-12 hoursTypically 2-12 hoursPotentially shorter due to enhanced reactivity
Catalyst Loading Standard (e.g., 1-5 mol% Pd)Standard (e.g., 1-5 mol% Pd)May tolerate lower catalyst loading
Side Reactions Prone to protodeboronation, similar to other pyridylboronic acids.[2]Prone to protodeboronation.[2]Generally stable under coupling conditions.[1]
Functional Group Tolerance GoodGoodExcellent, the chloro group can be used for further functionalization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar pyridylboronic acids.[3][4]

Materials:

  • 2-Ethyl-3-bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • A solution of 2-ethyl-3-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

  • Triisopropyl borate is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with aqueous HCl.

  • The aqueous layer is separated and the pH is adjusted to ~7 with NaOH.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure for the coupling of a pyridylboronic acid with an aryl halide.[5]

Materials:

  • This compound (or alternative)

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • To a reaction vessel, add the pyridylboronic acid, aryl halide, palladium catalyst, and base.

  • Add the degassed solvent system.

  • The mixture is heated under an inert atmosphere to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Visualizing the Synthetic and Application Pathways

Synthesis_and_Application cluster_synthesis Synthesis of this compound cluster_application Application in Suzuki-Miyaura Coupling Start 2-Ethyl-3-bromopyridine Li_Hal_Exchange Lithium-Halogen Exchange (n-BuLi, THF, -78°C) Start->Li_Hal_Exchange Borylation Borylation (Triisopropyl borate) Li_Hal_Exchange->Borylation Hydrolysis Acidic Workup & Purification Borylation->Hydrolysis Product This compound Hydrolysis->Product Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Suzuki_Coupling Biaryl_Product Biaryl Product (Ar-Py-Et) Suzuki_Coupling->Biaryl_Product

Caption: Synthetic and application workflow.

Logical Framework for Reagent Selection

Caption: Decision-making for reagent selection.

Conclusion and Recommendations

The choice between in-house synthesis of this compound and the use of commercially available alternatives is a strategic one that depends on project-specific requirements.

  • For large-scale, cost-sensitive projects where the 2-ethyl-3-pyridyl moiety is essential and the necessary expertise for handling organometallic reagents is available, in-house synthesis of this compound can be the most economical option. Process optimization to maximize yield and minimize purification steps will be critical to realizing these cost savings.

  • When a handle for subsequent chemical modification is desirable, 2-chloropyridine-3-boronic acid presents a compelling alternative. The chloro-substituent can be leveraged for further cross-coupling or nucleophilic substitution reactions, adding versatility to the synthetic route.

  • For applications where a simple 3-pyridyl group is sufficient, the commercially available and generally less expensive (pyridin-3-yl)boronic acid is the most straightforward choice. Its well-established reactivity and broad supplier base make it a reliable option for many standard Suzuki-Miyaura couplings.

Ultimately, a thorough evaluation of the synthetic route, including a pilot synthesis and cost analysis at the intended scale, is recommended before committing to a specific reagent for large-scale production. The information and frameworks provided in this guide offer a solid foundation for making an informed and data-driven decision.

References

A Comparative Spectroscopic Analysis of (2-Ethylpyridin-3-yl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (2-Ethylpyridin-3-yl)boronic acid and its derivatives. By examining the influence of various substituents on the pyridine ring, this document aims to provide a valuable resource for the identification, characterization, and quality control of these important synthetic building blocks. The data presented herein is a compilation of predicted and experimental values from various sources, intended to guide researchers in their analytical endeavors.

Spectroscopic Data Summary

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-4H-5H-6Other ProtonsB(OH)₂
This compound (Predicted)~8.0-8.2~7.3-7.5~8.5-8.7~2.8 (q, CH₂), ~1.3 (t, CH₃)~5.0-7.0 (br s)
(2-Chloropyridin-3-yl)boronic acid (Predicted)[1][2]7.9 - 8.1 (dd)7.3 - 7.5 (dd)8.4 - 8.6 (dd)-5.0 - 7.0 (br s)[1][2]
(2-Fluoropyridin-3-yl)boronic acid (Predicted)~8.1-8.3~7.2-7.4~8.3-8.5-~5.0-8.0 (br s)
(2-Methylpyridin-3-yl)boronic acid (Predicted)~7.9-8.1~7.2-7.4~8.4-8.6~2.6 (s, CH₃)~5.0-7.0 (br s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-2C-3C-4C-5C-6Other Carbons
This compound (Predicted)~163(broad)~142~125~150~26 (CH₂), ~14 (CH₃)
(2-Chloropyridin-3-yl)boronic acid (Predicted)[1]~155(broad)~145~123~152-
(2-Fluoropyridin-3-yl)boronic acid (Predicted)~165 (d)(broad)~145 (d)~122 (d)~150 (d)-
(2-Methylpyridin-3-yl)boronic acid (Predicted)~160(broad)~141~126~149~23 (CH₃)

Note: The carbon atom attached to the boron (C-3) often shows a broad signal or is not observed due to the quadrupolar relaxation of the boron nucleus.[3]

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (B(OH)₂)B-O StretchC=N, C=C Stretch (Pyridine)C-H Stretch (Aromatic)
This compound (Predicted)~3400-3200 (br)~1350~1600-1400~3100-3000
(2-Chloropyridin-3-yl)boronic acid (Predicted)[1]~3400-3200 (br)~1350~1580, 1460, 1420~3100-3000
Ethylboronic acid[4]3290 (br)1340--
General Arylboronic Acids[5]3400-3200 (br)1380-13201600-14503100-3000

Note: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which will show a strong B-O-B stretching band around 1350-1400 cm⁻¹ and a diminished O-H stretch.[1]

Table 4: Mass Spectrometry (m/z)

Compound[M]⁺[M+H]⁺Key Fragments
This compound (Predicted)151152[M-H₂O]⁺, [M-B(OH)₂]⁺, fragments from ethyl group loss
(2-Chloropyridin-3-yl)boronic acid[2]157/159158/160[M-B(OH)₂]⁺, [M-Cl]⁺
Ethylboronic acid[6]74-[M-C₂H₅]⁺, [M-OH]⁺
General Arylboronic Acids[7][8]VariesVariesOften observe dehydration products (boroxines) and adducts in ESI-MS.

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B) can be observed in the mass spectrum.

Table 5: UV-Vis Absorption Maxima (λ_max, nm)

Compoundλ_max (Solvent)
Pyridine~251, 257, 263 (in Hexane)
Phenylboronic Acid Derivatives[9]Varies with substitution and pH
This compound (Predicted)~260-270 (in Methanol)

Note: The UV-Vis spectra of pyridine derivatives are sensitive to the solvent and the pH of the solution.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The use of protic solvents like Methanol-d₄ can help to break up oligomeric boronic acid species, leading to sharper NMR signals, though the B(OH)₂ protons will exchange with the solvent.[10]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Ensure good contact between the sample and the ATR crystal by applying pressure.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

  • Instrumentation: A mass spectrometer equipped with an ESI or Electron Ionization (EI) source is commonly used. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are recommended for accurate mass measurements.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel pyridinylboronic acid derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Pyridinylboronic Acid Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI or EI) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

A general workflow for the synthesis and spectroscopic characterization of pyridinylboronic acid derivatives.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. Researchers are encouraged to acquire experimental data for their specific compounds and use the information presented here as a reference for interpretation.

References

Literature review of synthetic routes to functionalized 2-arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylpyridine structural motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a comprehensive literature review of the most prominent synthetic routes to functionalized 2-arylpyridines, offering a comparative analysis of their performance, supported by experimental data. Detailed methodologies for key reactions are provided to facilitate their practical application.

I. Overview of Synthetic Strategies

The synthesis of 2-arylpyridines can be broadly categorized into two main approaches:

  • Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a pre-functionalized pyridine ring and an aryl partner. The most widely employed cross-coupling reactions include the Suzuki-Miyaura, Negishi, Stille, and direct C-H arylation reactions.

  • Ring Formation Reactions: These strategies construct the pyridine ring from acyclic precursors. The Kröhnke and Boger pyridine syntheses are classic examples of this approach, allowing for the creation of highly substituted pyridines.

This guide will delve into each of these methods, presenting their mechanisms, substrate scope, and a comparative analysis of their advantages and limitations.

II. Cross-Coupling Reactions: Forging the Aryl-Pyridine Bond

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of 2-arylpyridines, offering high yields and broad functional group tolerance.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 2-arylpyridines, this typically involves the coupling of a 2-halopyridine with an arylboronic acid or its ester.

General Reaction Scheme:

Key Features:

  • High Functional Group Tolerance: Tolerates a wide range of functional groups on both the arylboronic acid and the pyridine halide.[1][2]

  • Commercially Available Reagents: A vast array of arylboronic acids are commercially available.

  • Mild Reaction Conditions: Often proceeds under relatively mild conditions.

  • Challenges: The coupling of 2-pyridyl nucleophiles can sometimes be challenging due to catalyst inhibition by the pyridine nitrogen.[3]

Experimental Data Summary:

Pyridine SubstrateArylboronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)2 (ligand-free)K2CO3iPrOH/H2O8095[4]
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)2 / Ad2PnBuLiOtBuDioxane/H2O10094[5]
Pyridine-2-sulfonyl fluoride (PyFluor)2-Thiopheneboronic acid pinacol esterPd(dppf)Cl2Na3PO4Dioxane/H2O8089[6]
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)2 / Ad2PnBuLiOtBuDioxane/H2O10094[5]
2-Bromopyridine3-Nitrophenylboronic acidPd(PPh3)4K2CO3Toluene/DMF10095[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

To a solution of 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol) in a mixture of isopropanol and water (4:1, 5 mL) is added Pd(OAc)2 (0.02 mmol). The mixture is stirred at 80 °C under an inert atmosphere for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylpyridine.

Logical Relationship of Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_cycle Catalytic Cycle PyX 2-Halopyridine (Py-X) OA Oxidative Addition PyX->OA ArB Arylboronic Acid/Ester (Ar-B(OR)2) TM Transmetalation ArB->TM Catalyst Pd(0) Catalyst Catalyst->OA Base Base Base->TM OA->TM [Pd(II)(Py)(X)] RE Reductive Elimination TM->RE [Pd(II)(Py)(Ar)] RE->Catalyst Regenerated Catalyst Product 2-Arylpyridine (Ar-Py) RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. It is a powerful tool for constructing C-C bonds and is particularly effective for the synthesis of unsymmetrical bipyridines.

General Reaction Scheme:

Key Features:

  • High Reactivity: Organozinc reagents are generally more reactive than organoboron compounds.

  • Excellent Functional Group Tolerance: Tolerates a wide range of functional groups, including esters, ketones, and amides.[8][9]

  • Air and Moisture Sensitivity: Organozinc reagents are often sensitive to air and moisture, requiring inert reaction conditions. However, solid, moderately air-stable 2-pyridylzinc reagents have been developed.[8][9]

Experimental Data Summary:

Pyridine SubstrateAryl Halide/TriflateCatalyst SystemSolventTemp (°C)Yield (%)Reference
2-Pyridylzinc bromide4-ChlorobenzonitrilePd(OAc)2 / XPhosTHF2595[10]
2-Pyridylzinc pivalate2-ChloroisonicotinonitrilePd(OAc)2 / XPhosTHF2585[8]
2-Pyridylzinc pivalate4-BromoacetophenonePd(OAc)2 / XPhosTHF2592[8]
2-Pyridylzinc bromide1-Bromo-4-nitrobenzenePd(PPh3)4THFRT91[10]
3-Methyl-2-pyridylzinc chloride2-BromopyridinePd(PPh3)4THFReflux85[11]

Experimental Protocol: Negishi Coupling of 2-Pyridylzinc Bromide with 4-Chlorobenzonitrile

In a glovebox, a flask is charged with Pd(OAc)2 (0.02 mmol), XPhos (0.024 mmol), and 4-chlorobenzonitrile (1.0 mmol). Anhydrous THF (2 mL) is added, followed by a solution of 2-pyridylzinc bromide in THF (1.2 mmol, 0.5 M). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-(pyridin-2-yl)benzonitrile.

Logical Relationship of Negishi Coupling:

Negishi_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_cycle Catalytic Cycle PyZn 2-Pyridylzinc Halide (Py-ZnX) TM Transmetalation PyZn->TM ArX Aryl Halide (Ar-X) OA Oxidative Addition ArX->OA Catalyst Pd(0) or Ni(0) Catalyst Catalyst->OA OA->TM [M(II)(Ar)(X)] RE Reductive Elimination TM->RE [M(II)(Ar)(Py)] RE->Catalyst Regenerated Catalyst Product 2-Arylpyridine (Ar-Py) RE->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

C. Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

General Reaction Scheme:

Key Features:

  • Moisture and Air Stability: Organostannanes are generally stable to air and moisture.[12]

  • Broad Substrate Scope: A wide range of functional groups are tolerated.[12]

  • Toxicity: The primary limitation is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove.[12]

Experimental Data Summary:

Pyridine SubstrateAryl HalideCatalyst SystemSolventTemp (°C)Yield (%)Reference
2-(Tributylstannyl)pyridineIodobenzenePd(PPh3)4Toluene10095[13]
2-(Tributylstannyl)pyridine4-BromoanisolePd(OAc)2 / PCy3(solvent-free)10092[13]
2-(Tributylstannyl)pyridine1-Bromo-4-nitrobenzenePd(OAc)2 / DabcoDMF12088[12]
2-BromopyridinePhenyltrimethylstannanePdCl2(PPh3)2DMF10075[14]

Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)pyridine with Iodobenzene

A mixture of 2-(tributylstannyl)pyridine (1.0 mmol), iodobenzene (1.1 mmol), and Pd(PPh3)4 (0.03 mmol) in anhydrous toluene (5 mL) is heated at 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography to give 2-phenylpyridine.

Logical Relationship of Stille Coupling:

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_cycle Catalytic Cycle PySn 2-Pyridylstannane (Py-SnR3) TM Transmetalation PySn->TM ArX Aryl Halide (Ar-X) OA Oxidative Addition ArX->OA Catalyst Pd(0) Catalyst Catalyst->OA OA->TM [Pd(II)(Ar)(X)] RE Reductive Elimination TM->RE [Pd(II)(Ar)(Py)] RE->Catalyst Regenerated Catalyst Product 2-Arylpyridine (Ar-Py) RE->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

D. Direct C-H Arylation

Direct C-H arylation is an increasingly popular, atom-economical approach that avoids the pre-functionalization of the pyridine ring. This method involves the direct coupling of a C-H bond on the pyridine with an aryl halide or equivalent.

General Reaction Scheme:

Key Features:

  • Atom Economy: Avoids the synthesis of organometallic pyridine reagents.

  • Regioselectivity: Controlling the regioselectivity can be a challenge, although directing groups can be employed to achieve high selectivity.[15]

  • Oxidant Requirement: Often requires an oxidant to regenerate the active catalyst.

Experimental Data Summary:

Pyridine SubstrateArylating AgentCatalyst SystemOxidant/AdditiveSolventTemp (°C)Yield (%)Reference
Pyridine N-oxideBenzenePd(OAc)2Ag2CO3Benzene13085[16]
2-Phenylpyridine4-IodotoluenePd(OAc)2NaOAcPhCl14070[17]
PyridineIodobenzenePd/CZn/H2OH2O100~50[18]
3-NitropyridineBromobenzenePd(OAc)2 / [P(n-Bu)Ad2H]IAg2CO3 / Pivalic acidToluene12085[15]

Experimental Protocol: Direct Arylation of Pyridine N-oxide with Benzene

A mixture of pyridine N-oxide (1.0 mmol), Pd(OAc)2 (0.1 mmol), and Ag2CO3 (2.2 mmol) in benzene (4 mL) is heated at 130 °C in a sealed tube for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford 2-phenylpyridine N-oxide.

Logical Relationship of Direct C-H Arylation:

CH_Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_cycle Catalytic Pathway PyH Pyridine (Py-H) CHA C-H Activation PyH->CHA ArX Aryl Halide (Ar-X) RE Reductive Elimination ArX->RE Catalyst Pd(II) Catalyst Catalyst->CHA Oxidant Oxidant Ox Oxidation Oxidant->Ox CHA->RE [Pd(II)(Py)(H)] RE->Ox Pd(0) Product 2-Arylpyridine (Ar-Py) RE->Product Ox->Catalyst Regenerated Pd(II)

Caption: General pathway for direct C-H arylation of pyridine.

III. Ring Formation Reactions: Building the Pyridine Core

These methods construct the pyridine ring from acyclic precursors, offering a high degree of control over the substitution pattern of the final product.

A. Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic and versatile method for preparing highly functionalized pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[19]

General Reaction Scheme:

Key Features:

  • High Yields and Mild Conditions: Often provides high yields under relatively mild conditions.[19]

  • Convergent Synthesis: Allows for the rapid assembly of complex, multi-substituted pyridines.

  • Broad Substrate Scope: Tolerates a wide variety of substituents on both the ketone and the enone.[19]

Experimental Data Summary:

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventTemp (°C)Yield (%)Reference
N-Phenacylpyridinium bromideChalconeNH4OAcAcetic AcidReflux90[20]
2-Acetylpyridine pyridinium iodideBenzalacetoneNH4OAcMethanolReflux85[19]
(from 2-acetylthiophene)(from p-anisaldehyde)NH4OAcEthanolReflux60[19]
1-(2-Oxo-2-phenylethyl)pyridinium1,3-Diphenyl-2-propen-1-oneNH4OAc(solvent-free)10097[21]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

A mixture of N-phenacylpyridinium bromide (1.0 mmol), chalcone (1.0 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol. The solid is recrystallized from ethanol to afford 2,4,6-triphenylpyridine.

Logical Relationship of Kröhnke Pyridine Synthesis:

Krohnke_Synthesis cluster_reactants Reactants cluster_steps Reaction Sequence PyridiniumSalt α-Pyridinium Methyl Ketone Salt Michael Michael Addition PyridiniumSalt->Michael Enone α,β-Unsaturated Carbonyl Enone->Michael Ammonia Ammonia Source (e.g., NH4OAc) Cyclization Cyclization Ammonia->Cyclization Michael->Cyclization 1,5-Dicarbonyl Intermediate Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Substituted Pyridine Dehydration->Product

Caption: Key steps in the Kröhnke pyridine synthesis.

B. Boger Pyridine Synthesis

The Boger pyridine synthesis is an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine to form the pyridine nucleus. This method is particularly useful for accessing pyridines that are difficult to synthesize by other means.[22]

General Reaction Scheme:

Key Features:

  • Access to Unique Substitution Patterns: Allows for the synthesis of pyridines with substitution patterns that are not readily accessible through other methods.

  • Inverse-Electron Demand Diels-Alder: A powerful cycloaddition strategy for heterocycle synthesis.

  • In Situ Enamine Formation: The enamine is often generated in situ from a ketone and a secondary amine.[22]

Experimental Data Summary:

Ketone (for enamine)1,2,4-TriazineAmine CatalystSolventTemp (°C)Yield (%)Reference
Cyclohexanone3,5,6-Triphenyl-1,2,4-triazinePyrrolidineDioxaneReflux74[23]
Acetophenone3-Methylthio-1,2,4-triazinePyrrolidineEthanolReflux82[22]
Propiophenone1,2,4-TriazineMorpholineAcetonitrile8078[22]

Experimental Protocol: Boger Synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydroquinoline

A solution of 1-pyrrolidino-1-cyclohexene (1.0 mmol) and 3,5,6-triphenyl-1,2,4-triazine (1.0 mmol) in dioxane (10 mL) is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Logical Relationship of Boger Pyridine Synthesis:

Boger_Synthesis cluster_reactants Reactants cluster_steps Reaction Sequence Enamine Enamine DielsAlder [4+2] Cycloaddition Enamine->DielsAlder Triazine 1,2,4-Triazine Triazine->DielsAlder RetroDielsAlder Retro-Diels-Alder (N2 Extrusion) DielsAlder->RetroDielsAlder Bicyclic Intermediate Aromatization Aromatization RetroDielsAlder->Aromatization Dihydropyridine Product Substituted Pyridine Aromatization->Product

Caption: The inverse-electron demand Diels-Alder pathway of the Boger pyridine synthesis.

IV. Conclusion: Choosing the Right Synthetic Route

The selection of an optimal synthetic route for a functionalized 2-arylpyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability.

  • For versatility and broad functional group tolerance, the Suzuki-Miyaura coupling is often the method of choice, benefiting from the wide availability of boronic acids.

  • When high reactivity is required and sensitive functional groups are present, the Negishi coupling offers a powerful alternative, especially with the development of more stable organozinc reagents.

  • Direct C-H arylation represents the most atom-economical approach and is ideal for late-stage functionalization, provided that regioselectivity can be controlled.

  • For the synthesis of highly substituted pyridines from simple acyclic precursors, the Kröhnke and Boger syntheses provide convergent and efficient pathways.

This guide has provided a comparative overview of the leading synthetic methodologies for accessing functionalized 2-arylpyridines. By understanding the strengths and limitations of each approach, researchers can make informed decisions to best suit their synthetic goals in the pursuit of novel molecules for a wide range of applications.

References

Safety Operating Guide

Navigating the Safe Disposal of (2-Ethylpyridin-3-yl)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents like (2-Ethylpyridin-3-yl)boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing immediate safety measures, operational procedures, and regulatory compliance.

This compound must be treated as hazardous waste due to its chemical properties. It combines the characteristics of a boronic acid with a pyridine functional group, necessitating careful handling. Improper disposal can lead to personal injury and environmental contamination. Therefore, this chemical must be managed through approved hazardous waste disposal channels and should never be discarded in regular laboratory trash or washed down the sink.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2][3]To protect eyes from splashes.[3]
Hand Protection Nitrile or other chemically resistant gloves.[1][2][4]To prevent skin contact.[2]
Protective Clothing A lab coat or chemical-resistant apron.[1][2][4]To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2][3] If dust is generated, a NIOSH-approved respirator is recommended.[1][4]To avoid inhalation of vapors or dust.[3]

In the event of a spill, the area should be evacuated and secured. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[3][5] The collected material and all cleaning supplies must be treated as hazardous waste.[4] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations. The primary and most recommended method is collection for hazardous waste disposal.

1. Waste Identification and Segregation:

  • Labeling: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[3] Use a dedicated, clearly labeled container with the words "Hazardous Waste" and the chemical name.[1]

  • Segregation: This compound may be incompatible with strong oxidizing agents and strong acids.[1][3] Store the waste container for this compound separately from these materials to prevent dangerous chemical reactions.[1]

2. Waste Accumulation:

  • Container Selection: Use a compatible, sealable, and durable container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The original product container can be used if it is in good condition.[1]

  • Solid Waste: Place unwanted solid this compound and any contaminated disposable lab supplies directly into the designated hazardous waste container.[1]

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container, using a funnel to prevent spills.[4]

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1] Store the container in a designated satellite accumulation area within the laboratory.[1][4]

3. Final Disposal:

  • Contact EHS: Arrange for the pickup and final disposal of the waste by contacting your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4]

  • Documentation: Provide a complete and accurate description of the waste material to the disposal personnel.[4]

  • Transportation: Laboratory personnel should not transport hazardous waste outside of their designated work area.[1]

In-Lab Neutralization of Small Quantities (Expert Use Only):

For very small quantities of boronic acid waste, in-lab neutralization can be an option if permitted by your institution and local regulations.[2] Boronic acids are weak acids and can be neutralized with a mild base like sodium bicarbonate.[6] This procedure should only be performed by trained personnel in a fume hood while wearing full PPE.[2]

  • Procedure:

    • If solid, dissolve the waste in a minimal amount of water.

    • Slowly add a mild basic solution (e.g., sodium bicarbonate) until any reaction (like gas evolution) ceases.

    • Check the pH of the solution to ensure it is between 5.5 and 9.0.[2]

    • If permitted by local regulations, the neutralized solution may be disposed of down the sanitary sewer with copious amounts of water.[2][6] It is imperative to confirm this practice is allowed by your institution and local wastewater authority. [2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., <5g) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., >5g) or Contaminated Materials assess_quantity->large_quantity Large check_regulations Check Institutional and Local Regulations for In-Lab Treatment small_quantity->check_regulations collect_waste Collect in Labeled, Sealed Hazardous Waste Container large_quantity->collect_waste neutralization_allowed Neutralization Permitted check_regulations->neutralization_allowed Yes neutralization_prohibited Neutralization Prohibited check_regulations->neutralization_prohibited No neutralize Perform In-Lab Neutralization with Mild Base in Fume Hood neutralization_allowed->neutralize neutralization_prohibited->collect_waste verify_ph Verify pH is Neutral (5.5-9.0) neutralize->verify_ph drain_disposal Dispose Down Sanitary Sewer with Copious Water (If Permitted) verify_ph->drain_disposal Yes verify_ph->collect_waste No end End: Proper Disposal Complete drain_disposal->end store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Contractor for Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Ethylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2-Ethylpyridin-3-yl)boronic acid. The following procedures are grounded in established safety protocols for boronic acid derivatives and are designed to ensure the safe handling, storage, and disposal of this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific safety information.

Personal Protective Equipment (PPE)

To mitigate exposure risks when handling this compound, the use of appropriate personal protective equipment is mandatory. The recommended PPE is detailed in the table below.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.[1][2]Protects eyes from dust particles and potential splashes, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves, such as nitrile.[1][3]Prevents skin contact with the compound, which can cause irritation.[1][3]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[1]Protects skin and personal clothing from accidental spills and contamination.[1][3]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is necessary when handling the solid compound.[1][2]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[1][3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a stringent operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Before commencing work, ensure that a safety shower and eyewash station are readily accessible.[1][3]

    • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

    • The designated workspace should be clean and free of clutter.[1]

  • Donning PPE :

    • Prior to handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[1][5]

    • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[1]

    • Weigh the compound in a manner that minimizes the potential for airborne dust.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][3]

    • Clean the work area to remove any residual chemical.

    • Carefully remove and properly dispose of contaminated PPE as hazardous waste.[3]

Disposal Plan

The proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[3][5]

  • Waste Collection :

    • Collect all chemical waste in a designated, clearly labeled, and sealed container for hazardous materials.[3]

    • Do not dispose of this chemical down the drain.[3]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Regulatory Compliance : Dispose of all waste in strict accordance with federal, state, and local regulations.[3][5]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood functionality prep2 Locate and test safety shower/eyewash prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Transfer compound carefully to avoid dust prep3->handle1 handle2 Conduct experiment within fume hood handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in labeled containers clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.